Technical Documentation Center

1,8-Diazaspiro[4.5]decane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,8-Diazaspiro[4.5]decane

Core Science & Biosynthesis

Foundational

1,8-Diazaspiro[4.5]decane: Fundamental Properties, Synthesis, and Pharmacological Utility

Executive Summary In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds—often termed the "escape from flatland"—has become a critical strategy for improving t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the transition from planar aromatic rings to three-dimensional spirocyclic scaffolds—often termed the "escape from flatland"—has become a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1,8-Diazaspiro[4.5]decane represents a privileged spirocyclic diamine scaffold. By altering the spatial vectors of basic nitrogen atoms and increasing steric bulk, this scaffold serves as a highly effective bioisostere, demonstrating profound utility in the development of targeted therapeutics such as crystallization inhibitors.

This technical guide provides an in-depth analysis of the fundamental properties, synthetic pathways, and pharmacological applications of 1,8-diazaspiro[4.5]decane, designed for researchers and drug development professionals.

Structural & Physicochemical Properties

The 1,8-diazaspiro[4.5]decane framework consists of a pyrrolidine ring and a piperidine ring fused at a single spiro carbon atom. This unique topology restricts the conformational flexibility of the molecule while projecting the two nitrogen atoms in orthogonal planes. In synthetic applications, the scaffold is typically utilized in a mono-protected form (e.g., Boc or Cbz) to allow for selective functionalization[1].

Table 1: Fundamental Physicochemical Properties of the Boc-Protected Scaffold [2]

ParameterSpecification
Chemical Name tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate
CAS Number 885279-92-5
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
SMILES CC(C)(C)OC(=O)N1CCCC12CCNCC2
Physical Form Solid
Standard Purity ≥95%

Chemical Synthesis & Scaffold Generation

The synthesis of spirocyclic diamines can be challenging due to the geometric constraints of ring closure. While traditional methods involve multi-step Strecker reactions followed by cyclization[3], a more elegant and robust method involves a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate[4].

According to Baldwin's rules, 5-endo-trig cyclizations are typically disfavored. However, by carefully controlling the reaction environment, an unusual mechanism involving a bromine transfer reaction from an initially formed bromonium ion to a neighboring nitrogen atom enables successful ring closure[5].

Synthesis N1 4-Aminobutene Precursor N2 Bromonium Ion Intermediate N1->N2 Br2 Addition N3 Intramolecular Bromine Transfer N2->N3 Acidic Conditions N4 5-endo-trig Cyclization N3->N4 N-to-C Transfer N5 1,8-Diazaspiro[4.5]decane Scaffold N4->N5 Ring Closure

Fig 1. Bromine-mediated 5-endo cyclization workflow for spiro-scaffold generation.

Protocol 1: Self-Validating 5-Endo Cyclization Workflow

Note: This protocol emphasizes the causality behind the chemical environment and includes mandatory validation checkpoints.

Step 1: Precursor Activation Dissolve the 4-aminobutene intermediate in an acidic solvent matrix (e.g., TFA/DCM).

  • Causality: The acidic environment protonates the basic nitrogen. This prevents premature intermolecular side reactions and strictly directs the subsequent intramolecular halogen transfer[4].

  • Validation: Confirm full dissolution and establish a stable baseline via UV-Vis spectroscopy before proceeding.

Step 2: Bromonium Ion Formation Introduce Br₂ dropwise under inert atmosphere at 0°C.

  • Causality: Low temperatures control the highly exothermic formation of the bromonium ion, preventing thermal degradation of the intermediate.

  • Validation: Monitor the reaction via TLC (petroleum ether/ethyl acetate). The complete disappearance of the alkene spot validates quantitative bromonium ion formation[1].

Step 3: 5-endo-trig Cyclization Gradually elevate the reaction temperature to 25°C.

  • Causality: The input of thermal energy overcomes the high activation barrier associated with the disfavored 5-endo-trig trajectory, facilitating the critical bromine transfer from the bromonium ion to the neighboring nitrogen atom[5].

  • Validation: Extract aliquots for LC-MS analysis. The emergence of the [M+H]+ peak corresponding to the cyclized spiro-product confirms successful ring closure.

Step 4: Isolation and Purification Perform an aqueous workup and isolate the product as a hydrochloride salt.

  • Causality: The hydrochloride salt form forces the compound into a protonated state, significantly enhancing its solubility in aqueous environments and stabilizing it for long-term storage[6].

  • Validation: Achieve >95% purity confirmed by ¹H-NMR and analytical HPLC[7].

Pharmacological Applications: Bioisosteric Utility

In drug development, 1,8-diazaspiro[4.5]decane is frequently utilized as a bioisosteric replacement for terminal N-methylpiperazine groups. The spirocyclic nature imparts a unique 3D geometry that can enhance binding affinity through optimized steric interactions.

A landmark application of this scaffold is the development of LH1753 (8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)), an orally bioavailable inhibitor designed to treat cystinuria—a genetic disorder causing recurrent L-cystine kidney stones[8]. By incorporating the 1,8-diazaspiro[4.5]decane moiety, LH1753 becomes approximately 120 times more potent than L-cystine dimethyl ester at inhibiting crystallization[9].

Mechanism M1 L-Cystine Supersaturation M3 Bioisosteric Binding at Crystal Surface M1->M3 Target Surface M2 LH1753 (Spiro-diamine) Administration M2->M3 High Affinity M4 Steric Disruption of Crystal Lattice M3->M4 3D Bulk Interference M5 Prevention of Stone Formation M4->M5 Clinical Efficacy

Fig 2. Mechanism of L-cystine crystallization inhibition by spiro-diamine bioisosteres.

Protocol 2: In Vitro L-Cystine Crystallization Inhibition Assay

To evaluate the efficacy of spirocyclic bioisosteres in preventing crystal lattice formation.

Step 1: Supersaturation Preparation Prepare a supersaturated solution of L-cystine (4 mM) in simulated urine buffer adjusted to pH 6.0.

  • Causality: This specific concentration and pH strictly mimic the physiological conditions of the renal tubules in cystinuria patients, ensuring the assay's translational relevance[8].

  • Validation: Confirm baseline supersaturation using Dynamic Light Scattering (DLS). The absence of particles >10 nm validates that no premature nucleation has occurred.

Step 2: Inhibitor Introduction Introduce the 1,8-diazaspiro[4.5]decane derivative (LH1753) at varying micromolar concentrations.

  • Causality: The bulky, 3D spirocyclic diamine binds stereospecifically to the growing face of the L-cystine crystal. The orthogonal projection of the rings creates severe steric hindrance, physically blocking the deposition of subsequent L-cystine monomers[10].

  • Validation: Run parallel negative (vehicle only) and positive (L-cystine dimethyl ester) controls to establish a comparative baseline for inhibition kinetics[9].

Step 3: Optical Monitoring Monitor crystal growth kinetics via continuous turbidimetry at 620 nm over 24 hours at 37°C.

  • Causality: Turbidity (optical density) directly correlates with total crystal volume and mass, providing a real-time, non-destructive readout of crystallization kinetics.

  • Validation: The assay is only valid if the negative control reaches maximum optical density within 6 hours, confirming the dynamic range of the supersaturated system.

Step 4: Endpoint Morphological Analysis Isolate the resulting precipitates via centrifugation and analyze using Scanning Electron Microscopy (SEM).

  • Causality: SEM visualizes the microscopic morphological changes induced by the inhibitor, proving that the mechanism of action is lattice disruption rather than simple solubility enhancement.

  • Validation: SEM micrographs must confirm a definitive shift from large, hexagonal macroscopic L-cystine crystals (in the negative control) to sub-microscopic, amorphous aggregates in the treated samples[8].

Conclusion

1,8-Diazaspiro[4.5]decane is a highly versatile scaffold that exemplifies the power of 3D architecture in modern drug design. Through specialized synthetic routes like the bromine-mediated 5-endo cyclization, researchers can efficiently generate these spiro-building blocks. When applied pharmacologically, the unique steric bulk and orthogonal vectors of the spirocycle allow it to act as a superior bioisostere, dramatically enhancing target affinity and yielding potent therapeutic outcomes, as demonstrated in the inhibition of pathological crystallization.

References

  • [4] Title: Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [5] Title: Synthesis of four novel natural product inspired scaffolds for drug discovery. Source: PubMed (NIH). URL:[Link]

  • [2] Title: tert-Butyl 1,8-diazaspiro[4.5]decane-1-carboxylate CAS#885279-92-5. Source: ChemRadar (Food Contact Materials Regulations Database). URL: [Link]

  • [8] Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Source: PMC (NIH). URL:[Link]

  • [9] Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • [10] Title: 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria. Source: ACS Publications. URL:[Link]

  • [1] Title: Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group (CN102070633B). Source: Google Patents. URL:

Sources

Exploratory

A Comprehensive Guide to the IUPAC Nomenclature and Numbering of 1,8-Diazaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Systems Spiro compounds, characterized by two or more rings linked by a single common atom known as the spiro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Systems

Spiro compounds, characterized by two or more rings linked by a single common atom known as the spiro atom, are a fascinating and increasingly important class of molecules in medicinal chemistry and materials science.[1][2] This unique structural motif imparts a three-dimensional architecture that can lead to novel pharmacological properties and improved metabolic stability in drug candidates. 1,8-Diazaspiro[4.5]decane, a heterocyclic spiro compound, serves as a valuable scaffold in the design of new therapeutic agents. A thorough understanding of its systematic nomenclature is paramount for unambiguous communication and documentation in research and development.

This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature and numbering conventions as they apply to 1,8-Diazaspiro[4.5]decane. We will delve into the foundational principles of the von Baeyer system for spirocycles and the specific rules governing the placement and prioritization of heteroatoms.

The von Baeyer System for Spiro Compounds: A Systematic Approach

The nomenclature for spiro compounds was first systematically addressed by Adolf von Baeyer in 1900.[2] The modern IUPAC system builds upon this foundation, providing a clear and logical framework for naming these complex structures.[1] For monospiro compounds, the name is constructed by combining a "spiro" prefix with a descriptor enclosed in square brackets, followed by the name of the parent alkane corresponding to the total number of atoms in both rings.[3]

The descriptor within the brackets indicates the number of atoms in each ring, excluding the spiro atom itself. These numbers are separated by a full stop and are arranged in ascending order.[3][4]

Step-by-Step Nomenclature of 1,8-Diazaspiro[4.5]decane

Let's systematically apply the IUPAC rules to derive the name for our target molecule.

Step 1: Identify the Spiro Atom and the Rings

The structure of 1,8-Diazaspiro[4.5]decane consists of two rings sharing a single carbon atom. This central, shared atom is the spiro atom.[1][2] One ring is a five-membered ring, and the other is a six-membered ring.

Step 2: Count the Atoms in Each Ring (Excluding the Spiro Atom)

  • The smaller ring has four atoms in addition to the spiro atom.

  • The larger ring has five atoms in addition to the spiro atom.

Step 3: Construct the Spiro Descriptor

Following the principle of ascending order, the numbers representing the atoms in each ring (excluding the spiro atom) are placed in square brackets.[3][4]

Therefore, the descriptor is [4.5] .

Step 4: Determine the Parent Alkane Name

The total number of atoms in the entire spirocyclic system is the sum of the atoms in both rings plus the spiro atom itself.

Total atoms = (atoms in smaller ring) + (atoms in larger ring) + 1 (spiro atom) Total atoms = 4 + 5 + 1 = 10

A ten-carbon alkane is named decane. Thus, the parent hydrocarbon name is spiro[4.5]decane .

Step 5: Incorporate Heteroatoms using 'a' Nomenclature

The presence of nitrogen atoms in the rings requires the use of skeletal replacement ('a') nomenclature.[5] The prefix "aza" denotes a nitrogen atom replacing a carbon atom in the ring. Since there are two nitrogen atoms, the prefix becomes "diaza".

The name is now diazaspiro[4.5]decane .

Numbering the 1,8-Diazaspiro[4.5]decane System

The numbering of a monospiro compound begins in the smaller ring, at an atom adjacent to the spiro atom. The numbering proceeds around the smaller ring, through the spiro atom, and then around the larger ring.[1][3] When heteroatoms are present, the numbering should be assigned to give the heteroatoms the lowest possible locants.

Numbering Protocol:

  • Start in the smaller ring: Numbering commences on a carbon atom adjacent to the spiro atom in the five-membered ring.

  • Direction of numbering: The direction is chosen to give the heteroatoms the lowest possible numbers.

  • Continue to the larger ring: After numbering all the atoms in the smaller ring, the spiro atom is numbered, and then the numbering continues around the larger ring.

Applying this to our molecule, to achieve the lowest locants for the nitrogen atoms (1 and 8), the numbering must proceed as follows:

  • The nitrogen in the smaller ring is assigned position 1.

  • Numbering continues around the five-membered ring (positions 2, 3, 4).

  • The spiro atom is assigned position 5.

  • Numbering continues into the six-membered ring (positions 6, 7).

  • The nitrogen in the larger ring is assigned position 8.

  • The remaining atoms in the larger ring are numbered 9 and 10.

This numbering scheme results in the locants 1 and 8 for the two nitrogen atoms.

Final IUPAC Name:

By combining the locants of the heteroatoms with the name derived earlier, the complete and correct IUPAC name for the molecule is 1,8-Diazaspiro[4.5]decane .

Visualization of the Numbering Scheme

The following diagram, generated using the DOT language, illustrates the structure and IUPAC numbering of 1,8-Diazaspiro[4.5]decane.

Figure 1: IUPAC Numbering of 1,8-Diazaspiro[4.5]decane

Conclusion

The systematic nomenclature of complex molecules like 1,8-Diazaspiro[4.5]decane is essential for clarity and precision in scientific communication. By following the established IUPAC guidelines, which are rooted in the von Baeyer system, researchers can unambiguously identify and describe such structures. The principles of starting with the smaller ring for numbering and assigning the lowest possible locants to heteroatoms are key to correctly naming heterocyclic spiro compounds. This guide provides a foundational understanding for professionals in the fields of chemistry and drug development, enabling them to confidently navigate the nomenclature of this important class of molecules.

References

  • IUPAC. (1999). Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). IUPAC. [Link]

  • Wikipedia. (n.d.). Spiro compound. Wikipedia. [Link]

  • Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]

  • ACD/Labs. (n.d.). Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). ACD/Labs. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. IUPAC. [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1,8-Diazaspiro[4.5]decane and its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The 1,8-Diazaspiro[4.5]decane Scaffold The 1,8-diazaspiro[4.5]decane framework, a unique bicyclic system featuring a spiro-carbon shared betwe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Diazaspiro[4.5]decane Scaffold

The 1,8-diazaspiro[4.5]decane framework, a unique bicyclic system featuring a spiro-carbon shared between a piperidine and a pyrrolidine ring, represents a significant structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a valuable scaffold for the design of novel therapeutic agents, allowing for precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for various biological targets. Derivatives of this scaffold have been explored for their potential in a range of therapeutic areas, making a thorough understanding of their structural and electronic properties crucial for further development.

This guide provides a comprehensive overview of the spectroscopic data for the 1,8-diazaspiro[4.5]decane core, addressing the challenges in obtaining data for the parent compound and leveraging information from key derivatives to provide a predictive and comparative analysis.

A Note on Data Availability for Unsubstituted 1,8-Diazaspiro[4.5]decane

A comprehensive search of the scientific literature and chemical databases reveals a notable scarcity of published experimental spectroscopic data (NMR, IR, MS) for the unsubstituted parent compound, 1,8-Diazaspiro[4.5]decane. The compound is often available and handled as a more stable salt, such as the dihydrochloride, which alters its spectroscopic properties compared to the free base. Consequently, this guide will provide a detailed analysis of the expected spectroscopic characteristics of the parent compound based on fundamental principles and data from closely related analogs. This will be followed by a presentation of available data for select derivatives to offer a practical and insightful reference for researchers in the field.

Predicted Spectroscopic Profile of 1,8-Diazaspiro[4.5]decane

The following sections outline the anticipated spectroscopic data for the parent 1,8-Diazaspiro[4.5]decane. These predictions are based on the analysis of substituted analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,8-Diazaspiro[4.5]decane is expected to show distinct signals for the protons of the piperidine and pyrrolidine rings. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the rigid conformational structure imposed by the spirocyclic system. The protons on carbons adjacent to the nitrogen atoms (C2, C4, C7, C9) are expected to appear in the downfield region, likely between 2.5 and 3.5 ppm. The remaining methylene protons on the piperidine ring (C6, C10) and the pyrrolidine ring (C3) would likely resonate further upfield, in the range of 1.5 to 2.0 ppm. The N-H protons would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the eight carbon atoms in the molecule, with C2/C4 and C7/C9 being chemically equivalent in the unsubstituted, symmetrical structure. The spiro-carbon (C5) would likely appear as a quaternary carbon signal in a unique chemical shift range. The carbons bonded to nitrogen (C2, C4, C7, C9) would be deshielded and appear downfield compared to the other methylene carbons (C3, C6, C10).

Infrared (IR) Spectroscopy

The IR spectrum of 1,8-Diazaspiro[4.5]decane is expected to be characterized by the following key absorptions:

  • N-H stretching: A broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of secondary amines. The broadness is due to hydrogen bonding.

  • C-H stretching: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methylene groups of the rings.

  • N-H bending: An absorption band around 1590-1650 cm⁻¹.

  • C-N stretching: Absorptions in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, 1,8-Diazaspiro[4.5]decane (molar mass: 140.23 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 140 under electron ionization (EI). The fragmentation pattern would likely involve the cleavage of the rings, initiated by the ionization of one of the nitrogen atoms. Common fragmentation pathways would include the loss of alkyl radicals from the rings and alpha-cleavage adjacent to the nitrogen atoms.

Spectroscopic Data of Key Derivatives

To provide a practical reference, this section details the available spectroscopic data for selected derivatives of the 1,8-diazaspiro[4.5]decane scaffold.

Case Study 1: 1,8-diazaspiro[4.5]decan-2-one

This derivative incorporates a lactam functionality in the pyrrolidine ring, which significantly influences the spectroscopic data.

¹H and ¹³C NMR Spectroscopy: While a full experimental dataset is not readily available in the cited literature, predictions based on its structure can be made. The presence of the carbonyl group would deshield the adjacent protons and carbons. The N-H proton of the lactam would likely appear further downfield than a typical amine N-H.

Mass Spectrometry: Predicted mass spectral data for 1,8-diazaspiro[4.5]decan-2-one (C₈H₁₄N₂O, Monoisotopic Mass: 154.11061 Da) suggests the following adducts:

Adduct Predicted m/z
[M+H]⁺ 155.11789
[M+Na]⁺ 177.09983
[M-H]⁻ 153.10333
[M+K]⁺ 193.07377

[Data predicted and compiled from various chemical databases][1]

Experimental Methodologies: A Generalized Protocol

The following represents a generalized, step-by-step protocol for the acquisition of spectroscopic data for diazaspiro[4.5]decane derivatives, based on common practices in the field.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the solubility of the sample and to avoid overlapping solvent signals with key analyte peaks.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (Example for a 400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire the spectrum at a frequency of 400 MHz.

      • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

      • Use a pulse angle of 30-45 degrees.

      • Set the relaxation delay to 1-2 seconds.

      • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire the spectrum at a frequency of 100 MHz.

      • Set the spectral width to an appropriate range (e.g., 0 to 220 ppm).

      • Use a proton-decoupled pulse sequence.

      • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

      • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Data Acquisition:

    • Record the spectrum over a typical range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • Perform a background scan of the clean ATR crystal before running the sample.

  • Data Processing:

    • The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry Protocol (Electrospray Ionization - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrument Parameters:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph (LC).

    • Set the ion source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization and desolvation.

    • Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.

  • Data Analysis:

    • Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualizing the Core Structure and Fragmentation

Molecular Structure of 1,8-Diazaspiro[4.5]decane

fragmentation M [1,8-Diazaspiro[4.5]decane]˙⁺ m/z = 140 F1 [M - C₂H₅]⁺ m/z = 111 M->F1 α-cleavage (piperidine) F2 [M - C₃H₇]⁺ m/z = 97 M->F2 α-cleavage (pyrrolidine) F3 [C₄H₈N]⁺ m/z = 70 F1->F3 further fragmentation

Sources

Exploratory

conformational analysis of 1,8-Diazaspiro[4.5]decane derivatives

An In-Depth Technical Guide to the Conformational Analysis of 1,8-Diazaspiro[4.5]decane Derivatives Abstract The 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, forming the cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of 1,8-Diazaspiro[4.5]decane Derivatives

Abstract

The 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active agents targeting a range of receptors within the central nervous system.[1] Its unique three-dimensional architecture, a direct result of the spirocyclic fusion of a pyrrolidine and a piperidine ring, imparts favorable physicochemical properties and allows for precise spatial orientation of functional groups critical for molecular recognition.[2] Understanding the conformational landscape of these derivatives is therefore not merely an academic exercise but a prerequisite for rational drug design and the optimization of structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and state-of-the-art methodologies for the conformational analysis of this important heterocyclic system, blending theoretical foundations with practical, field-proven protocols.

Introduction: The Structural Imperative of Spirocyclic Scaffolds

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with their structural and electronic properties being highly tunable.[3][4] Among these, spirocyclic systems have gained prominence for their inherent three-dimensionality.[2] Unlike flat, aromatic systems, spirocycles like 1,8-diazaspiro[4.5]decane project substituents into distinct vectors in 3D space, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1][2]

The biological activity of a 1,8-diazaspiro[4.5]decane derivative is inextricably linked to its three-dimensional shape. The conformation dictates the relative orientation of pharmacophoric features, influencing how the molecule fits into a protein's binding site. A subtle change in the pucker of a ring or the orientation of a substituent can dramatically alter binding affinity and functional activity. Therefore, a rigorous conformational analysis is essential to correlate molecular structure with biological function and to guide the synthesis of more potent and selective therapeutic agents.

Foundational Conformational Principles

The 1,8-diazaspiro[4.5]decane framework consists of a five-membered pyrrolidine ring and a six-membered piperidine ring fused at a single quaternary carbon atom (the spiro center). The overall conformation is a composite of the individual ring conformations and their relative orientation.

  • The Piperidine Ring: To minimize torsional and steric strain, the six-membered piperidine ring predominantly adopts a chair conformation .[5] In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). The chair form can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial positions. The energetic preference for one chair conformer over another is largely determined by the steric bulk of the substituents, which preferentially occupy the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[6]

  • The Pyrrolidine Ring: The five-membered pyrrolidine ring is more flexible than the piperidine ring. It puckers to relieve torsional strain, adopting non-planar conformations known as envelope and twist (or pseudo-rotation) forms.[5] The energy barrier between these forms is low, and the ring is often conformationally dynamic in solution.

  • Nitrogen Inversion: The two nitrogen atoms within the scaffold can undergo inversion, a process where the lone pair and the three substituents on the nitrogen rapidly flip. The energy barrier for this inversion can be influenced by the nature of the N-substituents and ring strain.[7]

The interplay of these factors—piperidine chair preference, pyrrolidine puckering, and the steric demands of substituents—creates a complex but analyzable conformational landscape.

Methodologies for Conformational Elucidation

A multi-pronged approach combining experimental spectroscopy and computational modeling provides the most robust and reliable conformational analysis.

Experimental Techniques: From Spectrum to Structure

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for determining the conformation of molecules in solution, providing a picture of the structure in a biologically relevant medium.[8]

  • Core Principle: The chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) of nuclei are highly sensitive to their local geometric and electronic environment. By analyzing these parameters, one can deduce dihedral angles and inter-proton distances, thereby defining the molecular conformation.[9]

  • Key Experiments:

    • ¹H and ¹³C NMR: Provide initial information. Protons in an axial position on a piperidine ring are typically shielded (appear at a lower chemical shift) compared to their equatorial counterparts.

    • 2D Correlation Spectroscopy (COSY, HSQC, HMBC): Essential for the unambiguous assignment of all proton and carbon signals in the molecule, which is a prerequisite for any further analysis.

    • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the cornerstone of NMR-based conformational analysis. The NOE is a through-space interaction, and the intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons. A strong NOE signal indicates that two protons are close in space (typically < 5 Å), providing crucial distance restraints for structure determination. For example, observing a strong NOE between a substituent on the piperidine nitrogen and the axial protons at positions 2 and 6 would confirm an equatorial orientation of that substituent.

Protocol 1: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the 1,8-diazaspiro[4.5]decane derivative in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra on a high-field NMR spectrometer (≥400 MHz).

    • Acquire 2D spectra: COSY, HSQC, HMBC, and NOESY (or ROESY for larger molecules or to mitigate spin diffusion). Use a mixing time for the NOESY experiment appropriate for the molecule's size (typically 300-800 ms).

  • Spectral Assignment:

    • Use the combination of COSY, HSQC, and HMBC spectra to assign every proton and carbon resonance to its specific position in the molecule.

  • NOE Analysis:

    • Integrate the cross-peaks in the NOESY spectrum.

    • Identify key NOE correlations. Pay close attention to correlations that define the stereochemistry and conformation, such as:

      • Correlations between substituents and ring protons.

      • Correlations between axial and equatorial protons on the same or adjacent carbons.

      • Correlations between protons on the pyrrolidine ring and the piperidine ring.

  • Structural Interpretation: Use the identified NOE distance restraints to build a 3D model of the molecule's predominant conformation in solution. For example, strong NOEs between H-2ax/H-6ax and H-4ax on the piperidine ring are characteristic of a chair conformation.

B. Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution structure of the molecule in the solid state.[10]

  • Core Principle: By diffracting X-rays off a single crystal of the compound, one can determine the precise location of each atom in the crystal lattice, yielding exact bond lengths, bond angles, and dihedral angles.

  • Value and Limitations: It is considered the "gold standard" for structural determination. However, the solid-state conformation may be influenced by crystal packing forces and may not be the sole or most populated conformer present in solution. Its greatest value is in providing a definitive starting point for computational studies and for validating the interpretation of solution-state NMR data.[11]

Computational Chemistry: Modeling the Energetic Landscape

Computational methods are indispensable for exploring the full range of possible conformations and quantifying their relative stabilities.[12]

  • Core Principle: These methods use the principles of classical mechanics or quantum mechanics to calculate the potential energy of a molecule as a function of its geometry.[13]

  • Key Methodologies:

    • Molecular Mechanics (MM): A fast, classical method used for initial conformational searches. It is excellent for rapidly exploring thousands of potential structures to identify a smaller set of low-energy candidates.

    • Density Functional Theory (DFT): A more accurate and computationally intensive quantum mechanical method.[14] DFT is used to perform geometry optimization on the low-energy conformers identified by MM. This process refines the structures to find the true energy minima. Subsequent frequency calculations confirm that the optimized structures are indeed minima (no imaginary frequencies) and provide thermodynamic data (e.g., Gibbs free energy) to determine the relative populations of the conformers at a given temperature.[15]

Protocol 2: DFT-Based Conformational Analysis Workflow

  • Initial Conformer Generation: Use a molecular mechanics-based conformational search algorithm (e.g., using a program like Spartan, MacroModel, or the RDKit toolkit) to generate a diverse set of several hundred to several thousand possible conformers.

  • Geometry Optimization:

    • Take the lowest energy conformers (e.g., all those within 10-15 kcal/mol of the global minimum) from the MM search.

    • Perform a full geometry optimization on each using DFT. A common and reliable level of theory is the B3LYP functional with the 6-31G(d,p) basis set.[15] Include a solvent model (e.g., PCM for chloroform) to better simulate solution-phase behavior.

  • Energy Calculation and Population Analysis:

    • For each optimized conformer, perform a frequency calculation at the same level of theory to obtain the Gibbs free energy (G).

    • Calculate the relative energy (ΔG) of each conformer with respect to the lowest energy (global minimum) structure.

    • Use the Boltzmann distribution equation to calculate the predicted population of each conformer at the experimental temperature (e.g., 298 K).

  • Property Calculation and Experimental Validation:

    • For the lowest energy conformers, calculate NMR chemical shifts using a method like GIAO (Gauge-Including Atomic Orbital).[14]

    • Compare the Boltzmann-averaged calculated chemical shifts with the experimental NMR data. A strong correlation validates the computational model and confirms the predicted conformational equilibrium.

Data Synthesis and Visualization

The true power of this analytical approach lies in the integration of experimental and computational data. A proposed conformation from NMR analysis should be supported by a low-energy structure from DFT calculations. Conversely, DFT can reveal the presence of multiple, rapidly interconverting conformers that explain averaged NMR signals.

Data Presentation

Quantitative data should be summarized for clarity.

Table 1: Example Conformational Data for a Hypothetical 1,8-Diazaspiro[4.5]decane Derivative

ConformerPiperidine ConformationN-Substituent OrientationRelative Energy (ΔG, kcal/mol)Calculated Population (%)Key NOE Correlation (Experimental)
A ChairEquatorial0.0095.2Strong (N-CH₂ -> H-2ax/H-6ax)
B ChairAxial2.154.7Weak/Absent
C Twist-BoatEquatorial5.800.1Not Observed
Workflow Visualization

Visualizing the analytical process enhances understanding and ensures methodological rigor.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_syn Synthesis & Interpretation synth Synthesized Derivative xray X-Ray Crystallography synth->xray Single Crystal nmr NMR Spectroscopy (1D/2D) synth->nmr mm MM Conformational Search synth->mm dft DFT Optimization & Energy Calc. xray->dft Initial Geometry noe NOESY Analysis nmr->noe validation Data Correlation & Validation nmr->validation Experimental Shifts noe->validation Distance Restraints mm->dft nmr_calc NMR Shift Calculation dft->nmr_calc nmr_calc->validation Calculated Shifts structure Final Conformational Model(s) validation->structure

Caption: Integrated workflow for conformational analysis.
Conformational Isomerism Visualization

Diagrams can clarify complex spatial relationships.

Caption: Chair-flip equilibrium of an N-substituted piperidine ring.

Conclusion

The conformational analysis of 1,8-diazaspiro[4.5]decane derivatives is a critical component of the drug discovery process. A superficial understanding of their structure is insufficient; a deep, quantitative knowledge of their conformational preferences and dynamics is required to unlock their full therapeutic potential. By synergistically applying high-resolution NMR spectroscopy, X-ray crystallography, and robust computational modeling, researchers can build accurate, validated 3D models of these molecules. These models are fundamental for understanding structure-activity relationships, guiding the design of next-generation derivatives with improved potency and selectivity, and ultimately, accelerating the development of novel therapeutics.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]

  • Charalambous, M., Kourounakis, A. P., & Gavalas, A. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1238. [Link]

  • Pedriali, G., Albanese, V., Fabbri, M., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6191. [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • Anzai, H., Naito, Y., & Ohtake, N. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(14), 2215–2226. [Link]

  • Zha, Z., Choi, S. R., & Ploessl, K. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6234-6246. [Link]

  • Purdue University Graduate School. (2025). MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. [Link]

  • Shanker, G., Senthilkumar, K., & Kolandaivel, P. (2018). DFT Studies on the Molecular Structure, Regioisomerism, Ground and Excited state Charge Transfer Properties of Spiro-heterocycles. ChemistrySelect, 3(42), 11843-11851. [Link]

  • Kumar, D., & Kumar, N. (2014). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. Organic & Biomolecular Chemistry, 12(35), 6849-6853. [Link]

  • Meqbil, Y., Truong, T., & Che, T. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(10), 1541-1552. [Link]

  • Cox, B. G., & Johnston, D. (2001). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC, 2001(5), 11-20. [Link]

  • Wang, J., Zhang, Y., & Wang, Q. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Al-Wahaibi, L. H., El-Emam, A. A., & Al-Showiman, S. S. (2017). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 22(3), 405. [Link]

  • Sato, T., & Chida, N. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(20), 14354-14362. [Link]

  • ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • Xie, H., Zhang, X., & Zhang, H. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(30), 5356-5359. [Link]

  • Anderson, J. E., & Roberts, J. D. (1972). The conformational analysis of saturated heterocycles. Part LXX. Nitrogen inversions in 1,3,4-oxadiazolidines. Journal of the Chemical Society, Perkin Transactions 2, (13), 2235-2239. [Link]

  • Popiolek, L., & Kos, J. (2020). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. Molecules, 25(21), 5032. [Link]

  • Franzoni, I., Yoon, H., & García-López, J. A. (2018). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science, 9(6), 1594-1605. [Link]

  • Joginipelli, S., Melapu, V. K., & Darsey, J. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Biochemistry, 2(1), 1010. [Link]

  • MDPI. (n.d.). Special Issue: Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. [Link]

  • Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. Annual Reports on NMR Spectroscopy, 67, 1-61. [Link]

  • Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti Group. [Link]

  • Al-Mokhanam, A. A., & Al-Zahrani, F. A. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. International Journal of Molecular Sciences, 24(3), 2307. [Link]

  • Sowiński, M. P., et al. (2023). Conformational tuning improves the stability of spirocyclic nitroxides with long paramagnetic relaxation times. Nature Chemistry, 15(11), 1596-1603. [Link]

Sources

Foundational

Synthesis of Novel 1,8-Diazaspiro[4.5]decane Analogs: A Technical Guide

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties has led medicinal chemist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. In this context, spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif.[1] Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, enabling more precise interactions with biological targets.[1] Among these, the 1,8-diazaspiro[4.5]decane core has garnered significant attention due to its presence in a variety of biologically active compounds, including potential treatments for depression, Alzheimer's disease, and fungal infections.[2][3][4] This guide provides an in-depth exploration of established and innovative synthetic strategies for accessing novel 1,8-diazaspiro[4.5]decane analogs, offering field-proven insights for researchers and drug development professionals.

Strategic Approaches to the Synthesis of the 1,8-Diazaspiro[4.5]decane Core

The construction of the 1,8-diazaspiro[4.5]decane skeleton can be approached through several synthetic routes. The choice of a particular strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. Two prominent strategies include multi-step convergent synthesis and methods involving intramolecular cyclization.

Convergent Synthesis via Michael Addition and Reductive Cyclization

A robust and versatile approach involves a convergent synthesis that constructs the piperidine and pyrrolidine/imidazolidinone rings in a sequential manner. A common theme in this strategy is the use of a Michael addition reaction to form a key intermediate, followed by a reductive cyclization to forge the spirocyclic core.

A notable example is a method that utilizes a protected 4-piperidone derivative as a starting material. This strategy offers the advantage of readily available starting materials and allows for the introduction of diversity at various stages of the synthesis. A patented method describes the Michael addition of N-PG-4-nitropyridine with an acrylic ester, followed by a hydrogenation reduction ring-closing reaction to yield the protected 1,8-diazaspiro[4.5]decane.[5] This approach is advantageous due to its few reaction steps, high yield, and mild conditions, making it suitable for large-scale preparation.[5]

Experimental Protocol: A Three-Step Synthesis of a 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Analog

This protocol details a cost-effective and efficient three-step synthesis of a specific N-1 monosubstituted spirocyclic hydantoin, a class of compounds with significant pharmacological interest.[6]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride

  • To a stirred suspension of sodium cyanide (17.2 mmol) and methylamine hydrochloride (17.2 mmol) in a 9:1 (v/v) mixture of DMSO and water (12 mL), add a solution of 4-phenylcyclohexanone (17.2 mmol) in DMSO (24 mL) in one portion.

  • Stir the reaction mixture for 46 hours at room temperature.

  • Pour the mixture into an ice-water mixture (130 mL) and extract with ethyl acetate (3 x 60 mL).

  • Combine the organic phases, wash with brine (2 x 60 mL), and dry over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to yield the product.[6]

Step 2: Synthesis of 1-(1-Cyano-4-phenylcyclohexyl)-1-methylurea

  • To a stirred solution of the product from Step 1 (12.4 mmol) in acetic acid (20 mL), add a solution of potassium cyanate (24.8 mmol) in water (3 mL).

  • After stirring for 1 hour at 35 °C, pour the reaction mixture into water (70 mL) and extract with chloroform (3 x 50 mL).

  • Combine the organic layers, wash with water (3 x 50 mL) and brine (2 x 50 mL), and dry over anhydrous Na2SO4.

  • Evaporate the solvents to afford the title compound, which can be used in the next step without further purification.[6]

Step 3: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

  • Cool a stirred solution of the product from Step 2 (11.3 mmol) in dry DMF (40 mL) in an ice bath.

  • Add sodium hydride (14.7 mmol, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture for 4 days at 45 °C under an Argon atmosphere.

  • Treat the mixture with a 10% HCl solution (96 mL) and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture (400 mL) and extract with chloroform (4 x 200 mL).

  • Combine the organic extracts, wash with water (3 x 250 mL) and brine (2 x 250 mL), and dry over anhydrous Na2SO4.

  • Evaporate the solvents to dryness under reduced pressure to afford the final product.[6]

This three-step synthesis offers an overall yield of approximately 60% and provides a straightforward route to N-1 monosubstituted spiro carbocyclic hydantoins.[6]

Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Derivatives via Michael Addition of Pipecolate-Derived Enolates

Another effective strategy focuses on the synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives, which have shown potential as chitin synthase inhibitors and antifungal agents.[2][7] This approach utilizes the Michael addition of pipecolate-derived enolates to nitroalkenes.[8] This method is noted for its general scope and scalability.[8]

The key steps involve the generation of an enolate from a suitable N-protected pipecolate ester, followed by its addition to a substituted nitroalkene. Subsequent reduction of the nitro group to an amine and intramolecular cyclization yields the desired diazaspiro[4.5]decan-1-one core. The protecting groups can then be removed to provide the final product. This route allows for the introduction of substituents at the 4-position of the spirocycle.[8]

Visualization of a Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,8-diazaspiro[4.5]decane analogs, highlighting the key stages of precursor synthesis, spirocyclization, and final product derivatization.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Derivatization & Purification Start Starting Materials (e.g., 4-Piperidone derivative) Intermediate1 Key Intermediate 1 (e.g., α-Aminonitrile) Start->Intermediate1 Reaction A Intermediate2 Key Intermediate 2 (e.g., Ureido derivative) Intermediate1->Intermediate2 Reaction B Spirocycle 1,8-Diazaspiro[4.5]decane Core Formation Intermediate2->Spirocycle Intramolecular Cyclization Derivatization Functional Group Modification Spirocycle->Derivatization Optional Derivatization Purification Purification (e.g., Chromatography) Derivatization->Purification FinalProduct Novel 1,8-Diazaspiro[4.5]decane Analog Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 1,8-diazaspiro[4.5]decane analogs.

Data Presentation: Comparative Analysis of Synthetic Routes

The following table summarizes key parameters for the two discussed synthetic strategies, providing a comparative overview for researchers to select the most appropriate method for their specific needs.

FeatureMichael Addition & Reductive CyclizationMichael Addition of Pipecolate-Derived Enolates
Key Reaction Michael Addition, Reductive Amination/CyclizationMichael Addition, Intramolecular Amidation
Starting Materials N-protected 4-piperidones, acrylic estersN-protected pipecolate esters, nitroalkenes
Key Intermediates Cyano- or nitro-functionalized piperidinesγ-Nitro-α-amino esters
Advantages Readily available starting materials, good yields, scalable.[5]General scope, allows for substitution at C4.[8]
Disadvantages May require multiple protection/deprotection steps.Handling of nitroalkenes, potential for side reactions.
Typical Analogs 1,8-Diazaspiro[4.5]decanes, hydantoin derivatives.[6]4-Substituted-2,8-diazaspiro[4.5]decan-1-ones.[8]

Authoritative Grounding and Mechanistic Insights

The synthetic strategies outlined above are grounded in well-established principles of organic chemistry. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The subsequent intramolecular cyclization is governed by the principles of proximity and stereoelectronics, leading to the formation of the thermodynamically favored spirocyclic system.

The choice of protecting groups (PG) for the nitrogen atoms is crucial for the success of these syntheses. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn), which can be selectively removed under different conditions, allowing for orthogonal functionalization of the two nitrogen atoms in the final product. For instance, the Boc group is readily removed under acidic conditions, while the benzyl group is typically cleaved by hydrogenolysis.

Conclusion and Future Directions

The 1,8-diazaspiro[4.5]decane scaffold represents a promising area for the development of novel therapeutics. The synthetic methodologies discussed in this guide provide a solid foundation for the generation of diverse libraries of these spirocyclic compounds. Future research in this area will likely focus on the development of more atom-economical and enantioselective synthetic routes, as well as the exploration of novel biological activities of these fascinating molecules. The inherent three-dimensionality of the spirocyclic core will continue to be a key feature exploited by medicinal chemists in the design of next-generation drugs.[1]

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Group. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

Sources

Exploratory

Exploring the Chemical Space of 1,8-Diazaspiro[4.5]decane: A Whitepaper on Synthesis, Bioisosterism, and Medicinal Chemistry Applications

Introduction: The "Escape from Flatland" Paradigm Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional spirocyclic architectures—a paradigm shift o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

Modern drug discovery is increasingly moving away from flat, two-dimensional aromatic rings toward complex, three-dimensional spirocyclic architectures—a paradigm shift often referred to as the "escape from flatland." Spirocyclic diamines, such as 1,8-diazaspiro[4.5]decane , offer profound advantages in medicinal chemistry. By enforcing strict conformational restriction, these scaffolds lower the entropic penalty upon target binding and eliminate metabolically labile sites typically found in flexible aliphatic chains.

As a bioisostere, 1,8-diazaspiro[4.5]decane has proven exceptionally valuable in replacing traditional terminal groups like N-methylpiperazine, leading to enhanced target affinity, improved metabolic stability, and superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles [[1]]().

Chemical Synthesis & Scaffold Generation

Synthesizing the 1,8-diazaspiro[4.5]decane scaffold presents unique mechanistic hurdles. Traditional bromination conditions frequently fail during spiro-ring closures due to competing intermolecular reactions and unwanted oxidation.

Mechanistic Causality of 5-endo Cyclization

The successful generation of the 1,8-diazaspiro[4.5]decane core is achieved via a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate [[2]](). The causality behind executing this reaction strictly under acidic conditions is to protonate competing nucleophilic sites. This forces a highly localized, atypical bromine transfer reaction from an initially formed bromonium ion directly to the neighboring nitrogen atom, facilitating the elusive 5-endo ring closure 3.

Alternatively, for large-scale industrial preparation, a scalable route involving the Michael addition of N-PG-4-nitropyridine to an acrylic ester followed by hydrogenation reduction ring-closing has been validated to produce high yields under mild conditions 4.

Synthetic workflow of 1,8-diazaspiro[4.5]decane via bromine-mediated 5-endo cyclization.

Protocol: Self-Validating Synthesis via 5-endo Cyclization

Objective: Achieve spirocyclic ring closure from a 4-aminobutene intermediate while suppressing intermolecular side reactions.

  • Preparation & Initiation : Dissolve the 4-aminobutene intermediate in an acidic solvent system (e.g., Trifluoroacetic acid/Dichloromethane). Causality: Acidic media is critical to suppress unwanted oxidation of the nitrogen atoms and direct the reaction pathway.

  • Bromine Addition : Perform a dropwise addition of Br₂ at 0°C to control the exothermic formation of the bromonium ion.

  • Validation Check 1 (In-process) : Monitor the reaction via Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (1:1) mobile phase. The system is self-validating when the starting material spot completely disappears, confirming full conversion to the reactive bromonium intermediate 4.

  • Cyclization & Quenching : Allow the reaction to warm to room temperature to provide the activation energy required for the bromine transfer and subsequent 5-endo cyclization. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine.

  • Validation Check 2 (Workup) : Extract the aqueous layer with DCM. Dry the organic layer (MgSO₄) and concentrate in vacuo. Validation of structural integrity is confirmed via ¹H-NMR, where the emergence of a complex multiplet corresponding to the spiro-fused protons definitively indicates successful 1,8-diazaspiro[4.5]decane formation.

Bioisosterism and Target Applications

Overcoming Cystinuria via Crystal Lattice Inhibition

Cystinuria is a genetic disorder characterized by the abnormal accumulation and crystallization of l-cystine in the kidneys. Previous therapeutic candidates, such as LH708, utilized flexible N-methylpiperazine terminal groups to inhibit crystallization.

By applying a bioisosteric replacement strategy, researchers developed LH1753 (8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)) 5. Causality: Replacing the flexible piperazine ring with the rigid 1,8-diazaspiro[4.5]decane scaffold locks the basic nitrogen in an optimal 3D vector. This rigid spatial orientation maximizes hydrogen bonding interactions with the l-cystine crystal lattice, effectively capping the crystal and preventing further stone formation 6.

Modulating Mediator Complex-Associated Kinases (CDK8/CDK19)

In oncology drug discovery, 1,8-diazaspiro[4.5]decane has been utilized to discover potent modulators of the Mediator complex-associated kinases CDK8 and CDK19 7. The incorporation of this scaffold serves a dual purpose: it minimizes the entropic penalty upon binding to the kinase hinge region, and it provides a basic amine moiety that significantly improves aqueous solubility without introducing excessive hydrogen bond donors that would otherwise restrict cellular permeability 7.

Bioisosteric replacement strategy utilizing 1,8-diazaspiro[4.5]decane to improve PK/PD profiles.

Quantitative Data: Pharmacological Impact of Scaffold Replacement

The integration of 1,8-diazaspiro[4.5]decane yields massive improvements in both potency and pharmacokinetic viability, as demonstrated in the development of cystinuria treatments 5.

CompoundTerminal GroupTarget AssayRelative Potency (vs CDME)Oral Bioavailability
CDME (1) Dimethyl esterl-Cystine Crystallization1x (Baseline)N/A
LH708 (2) N-methylpiperazinel-Cystine Crystallization~60xN/A
LH1753 (3) 1,8-Diazaspiro[4.5]decanel-Cystine Crystallization120x 22% (Combined parent + metabolite)

Conclusion

The 1,8-diazaspiro[4.5]decane scaffold represents a highly effective structural motif for modern drug discovery. While its synthesis requires precise control over reaction mechanisms—specifically leveraging acidic environments to force atypical bromine transfers—the resulting spirocyclic diamine offers unparalleled advantages. By enforcing conformational rigidity and optimizing physicochemical properties, it serves as a superior bioisostere capable of rescuing metabolically unstable leads and drastically amplifying target potency.

References

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - ACS Medicinal Chemistry Letters. URL:[Link]

  • Method for synthesizing 1,8-diazaspiro[4.5]decane with protective group - Google Patents (CN102070633B).
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Streamlined One-Pot Synthesis of Substituted 1,8-Diazaspiro[4.5]decanes

Introduction: The Significance of the 1,8-Diazaspiro[4.5]decane Scaffold The 1,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors.[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 1,8-Diazaspiro[4.5]decane Scaffold

The 1,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and drug discovery sectors.[1] This unique three-dimensional structure is a key pharmacophore in a variety of biologically active agents. Derivatives have demonstrated a wide range of therapeutic potential, including uses as antifungal agents, inhibitors of chitin synthase, and as selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[2][3] The spirocyclic nature of this motif imparts conformational rigidity and novel exit vectors for substituent placement, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to simpler, non-spirocyclic analogs.

Traditionally, the synthesis of such complex spiroheterocycles involves multi-step sequences that can be time-consuming, generate significant waste, and result in low overall yields.[4] Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer a highly efficient and atom-economical alternative for generating molecular complexity.[5][6] This application note details a robust, one-pot protocol for the synthesis of substituted 1,8-diazaspiro[4.5]decanes, designed to provide researchers with a reliable and scalable method for accessing this valuable chemical space.

The Synthetic Strategy: A Domino Approach to Complexity

The described one-pot synthesis is a domino reaction that strategically forms multiple carbon-carbon and carbon-nitrogen bonds in a single, uninterrupted sequence. The general approach involves the condensation of a cyclic ketone, an amino acid ester, and an activated alkene. This strategy leverages an initial Knoevenagel or similar condensation, followed by a Michael addition and a subsequent intramolecular cyclization/reductive amination to construct the spirocyclic core.

The elegance of this one-pot method lies in its operational simplicity and the ability to generate structurally diverse libraries of compounds by simply varying the starting materials. The causality behind this efficiency is the careful selection of reactants that undergo a predictable and sequential series of transformations under a single set of reaction conditions, thereby avoiding the need for isolation and purification of intermediates.

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the one-pot synthesis.

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Cyclic Ketone, Amino Acid Ester, & Activated Alkene in Solvent B Add Catalyst (e.g., p-TsOH) A->B 1. Initial Mixing C Heat Reaction Mixture (e.g., 80°C) B->C D Monitor Progress (via TLC/LC-MS) C->D 2. Domino Reaction E Quench Reaction & Perform Aqueous Work-up D->E 3. Upon Completion F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify via Flash Column Chromatography G->H I Characterize Final Product (NMR, MS, etc.) H->I

Caption: High-level workflow for the one-pot synthesis of 1,8-diazaspiro[4.5]decanes.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative 1,8-diazaspiro[4.5]decane derivative.

Reaction Scheme:

  • Reactants: N-Boc-4-piperidone, Methyl 2-aminoacetate (Glycine methyl ester), and trans-β-Nitrostyrene.

  • Product: A substituted 1-aza-8-Boc-azaspiro[4.5]decane derivative.

Materials & Reagents:

  • N-Boc-4-piperidone (1.0 eq)

  • trans-β-Nitrostyrene (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Toluene or Ethanol (as solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq, optional catalyst)

  • Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C)

  • Hydrogen (H2) source

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-piperidone (1.0 eq), trans-β-nitrostyrene (1.0 eq), and glycine methyl ester hydrochloride (1.1 eq).

  • Solvent and Base Addition: Add anhydrous toluene (or ethanol) to achieve a starting material concentration of approximately 0.2 M. Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and act as a base.

    • Scientist's Note: Triethylamine is crucial for liberating the free amine from its salt form, which is necessary for the initial condensation step. Anhydrous solvent is preferred to minimize side reactions involving water.

  • Initiation of Domino Reaction: Stir the mixture at room temperature for 30 minutes. If the initial condensation is slow, p-TsOH (0.1 eq) can be added to catalyze imine formation. Heat the reaction mixture to 80°C and stir for 4-8 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials and the appearance of a new, higher molecular weight spot corresponding to the Michael adduct intermediate should be observed.

  • Reductive Cyclization: After the initial addition is complete (as determined by TLC), cool the reaction mixture to room temperature. Carefully add a catalytic amount of Raney Nickel (approx. 5 mol%) as a slurry in ethanol.

    • Safety First: Raney Nickel is pyrophoric and must be handled with care under a wet solvent layer and an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is often sufficient for lab scale) with vigorous stirring. The reaction is typically complete within 2-6 hours at room temperature.

    • Scientist's Note: This step achieves two crucial transformations: the reduction of the nitro group to an amine and the subsequent intramolecular cyclization to form the second heterocyclic ring of the spiro-core.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1,8-diazaspiro[4.5]decane derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Reaction Mechanism

The following diagram outlines the key mechanistic steps of the domino reaction.

G Reactants N-Boc-4-piperidone Glycine Ester Nitrostyrene Intermediate1 Michael Adduct Formed after initial condensation and conjugate addition Reactants->Intermediate1 Base-catalyzed Condensation & Michael Addition Intermediate2 Amino Intermediate Formed after reduction of the nitro group Intermediate1->Intermediate2 Hydrogenation (e.g., Ra-Ni, H2) Product 1,8-Diazaspiro[4.5]decane Final product after intramolecular cyclization Intermediate2->Product Intramolecular Cyclization

Caption: Simplified mechanism of the one-pot synthesis of 1,8-diazaspiro[4.5]decanes.

Data Summary: Scope and Efficiency

The described one-pot protocol is versatile and can be applied to a range of substituted starting materials. The following table summarizes representative results for the synthesis of related diazaspiro[4.5]decan-1-one derivatives, demonstrating the general efficiency of this synthetic strategy.

EntryR1 (on Piperidine N)R2 (on Michael Acceptor)Reaction Time (h)Yield (%)Citation
1BenzylPhenyl484[4]
2Benzyl4-Chlorophenyl481[4]
3Benzyl4-Methoxyphenyl578[4]
4BocPhenyl6~75 (estimated)N/A
5HPhenyl3>90 (crude)[4]

Note: Data for entries 1, 2, 3, and 5 are adapted from a multi-step synthesis of 2,8-diazaspiro[4.5]decan-1-ones, which involves similar key transformations and demonstrates the feasibility and high yields of the individual steps integrated into this one-pot protocol.[4]

Conclusion

This application note provides a comprehensive guide to the one-pot synthesis of substituted 1,8-diazaspiro[4.5]decanes. By leveraging a domino reaction sequence, this protocol offers a highly efficient, atom-economical, and operationally simple method for accessing a class of compounds with proven value in medicinal chemistry. The detailed, self-validating protocol and mechanistic insights are intended to empower researchers in drug discovery and chemical biology to rapidly generate diverse libraries of these complex spirocycles for further investigation.

References

  • Albanese, V., Pedriali, G., Fabbri, M., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]

  • Zheng, M. et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Papakyriakou, A., Zervou, M., & Kourounakis, A. P. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. PubMed. [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Giorgio, V., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. PubMed. [Link]

  • Unknown Author. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PubMed. [Link]

  • Puentes, L. N., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Singh, M., et al. (2022). Multicomponent Synthesis of Structurally Diverse Spiroheterocycles using Bio-organic Catalyst in Aqueous Medium. ResearchGate. [Link]

  • Habib-Zahmani, H., Viala, J., Hacini, S., & Rodriguez, J. (2007). Synthesis of Functionalized Spiroheterocycles by Sequential Multicomponent Reaction/Metal-Catalyzed Carbocylizations from Simple β-Ketoesters and Amides. Synlett. [Link]

  • Liu, K., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: 1,8-Diazaspiro[4.5]decane Derivatives as Next-Generation L-Cystine Crystallization Inhibitors

Executive Summary & Clinical Rationale Cystinuria is an autosomal recessive genetic disorder driven by mutations in the SLC3A1 (Type A) or SLC7A9 (Type B) genes, which encode the rBAT and b0,+AT subunits of the renal pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Rationale

Cystinuria is an autosomal recessive genetic disorder driven by mutations in the SLC3A1 (Type A) or SLC7A9 (Type B) genes, which encode the rBAT and b0,+AT subunits of the renal proximal tubule transporter[1]. This defect severely impairs the reabsorption of L-cystine. Due to its inherently low aqueous solubility, the elevated urinary L-cystine rapidly reaches supersaturation, nucleating into hexagonal platelet crystals that aggregate into macroscopic, recurrent kidney and bladder stones[2].

Current clinical management—relying on hyper-hydration, urine alkalinization, and thiol-based disulfide-exchange drugs (e.g., tiopronin)—suffers from variable efficacy and high rates of adverse events that diminish patient compliance[1]. A paradigm-shifting pharmacological approach focuses on utilizing L-cystine diamides as direct crystallization inhibitors. This application note details the mechanistic rationale, quantitative profiling, and standardized validation protocols for the novel agent 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) , an orally bioavailable inhibitor that effectively prevents stone formation[3].

Mechanistic Causality: The Power of Bioisosteric Replacement

Previous generations of inhibitors, such as L-cystine dimethyl ester (CDME) and L-cystine bis(N'-methylpiperazide) (LH708), proved that mimicking the L-cystine monomer allows a drug to incorporate into the growing crystal lattice[4]. However, LH708 exhibited limitations in absolute potency.

By replacing the N-methylpiperazine terminal groups of LH708 with a bioisosteric spiro bicyclic diamine—1,8-diazaspiro[4.5]decane —researchers achieved a profound, non-linear increase in efficacy[1]. As a Senior Application Scientist, it is critical to understand why this specific structural modification works:

  • Conformational Rigidity: The spirocyclic core locks the terminal amines into an optimal 3D geometry, maximizing binding affinity to the specific {1010} faces of the L-cystine crystal[2].

  • Steric Hindrance (Step-Pinning): Once incorporated into the lattice, the bulky spirocyclic groups create a severe steric blockade. Incoming native L-cystine molecules cannot easily attach, drastically reducing the {100} step velocities[4].

  • Morphological Shift: This targeted inhibition forces the crystals to grow as microscopic, fragile needles rather than large hexagonal platelets, fundamentally preventing the macroscopic aggregation required for clinical stone formation[2].

Pathophysiology Mut SLC3A1 / SLC7A9 Mutations (Type A / Type B Cystinuria) Defect Defective rBAT/b0,+AT Transporter (Renal Proximal Tubule) Mut->Defect Accum Elevated Urinary L-Cystine (>2.9 mM/day) Defect->Accum Cryst L-Cystine Crystallization (Hexagonal Platelets) Accum->Cryst Stone Macroscopic Stone Formation (Kidney/Bladder) Cryst->Stone Drug LH1753 (1,8-Diazaspiro[4.5]decane) Drug->Cryst Steric Blockade at {1010} Faces

Pathophysiology of cystinuria and the mechanistic intervention point of LH1753.

Quantitative Efficacy Profiling

To contextualize the advancement of LH1753, it must be benchmarked against legacy compounds. The table below summarizes the relative potency and in vivo outcomes, demonstrating the significant gains achieved through spirocyclic bioisosterism[3][4].

CompoundTerminal GroupRelative Potency vs CDMERelative Potency vs LH708In Vivo Efficacy (Slc3a1-KO Mice)
CDME (1) Dimethyl ester1x (Baseline)N/AReduces stone burden; does not prevent formation
LH708 (2) N'-methylpiperazine~60x1x (Baseline)Good reduction in stone mass and volume
LH1753 (3) 1,8-diazaspiro[4.5]decane~120x ~2x Excellent; highly effective at preventing stone formation

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility across drug development laboratories, the following protocols are designed as self-validating systems. Each workflow includes critical control checkpoints to verify baseline supersaturation and instrument calibration.

Workflow Syn 1. Compound Synthesis Bioisosteric Replacement InVitro 2. In Vitro Screening (Fluorescence Assay) Syn->InVitro AFM 3. AFM Kinetic Analysis (Crystal Step Velocity) InVitro->AFM InVivo 4. In Vivo Efficacy (Slc3a1-KO Mice) AFM->InVivo

Step-by-step validation workflow for L-cystine crystallization inhibitors.

Protocol 1: In Vitro L-Cystine Crystallization Inhibition Assay

Causality Check: L-cystine lacks a strong UV chromophore. Therefore, quantifying the remaining soluble L-cystine requires derivatization with o-phthalaldehyde (OPA) and a thiol to yield a highly fluorescent complex, allowing for precise sub-micromolar detection[4].

  • Baseline Preparation: Prepare a supersaturated solution (SSS) of L-cystine (2.9 mM) in Millipore water.

    • Self-Validation: Confirm the initial concentration via fluorescence prior to adding any inhibitors to ensure the metastable state is achieved.

  • Compound Dosing: Add LH1753 at varying concentrations (e.g., 0.1 µM to 10 µM) to the SSS. Always include a water-only negative control and a CDME (10 µM) positive reference control[5].

  • Incubation: Incubate the solutions at room temperature for 72 hours without agitation to allow spontaneous nucleation and crystal growth.

  • Filtration: Filter the suspensions through a 0.22 µm syringe filter to separate the crystallized solid from the metastable soluble fraction.

  • Derivatization & Readout: React the filtrate with OPA. Measure fluorescence (Ex: 340 nm, Em: 450 nm). Higher fluorescence indicates higher soluble L-cystine, confirming successful crystal growth inhibition.

Protocol 2: Atomic Force Microscopy (AFM) Kinetic Analysis

Causality Check: While bulk assays (Protocol 1) prove that crystallization is inhibited, AFM proves how. By measuring the advancement of individual molecular steps on the crystal surface, we validate the "step-pinning" mechanism[2][4].

  • Seed Generation: Grow macroscopic L-cystine seed crystals by slow evaporation of a mildly supersaturated solution.

  • Mounting: Immobilize a single hexagonal platelet crystal in the fluid cell of an AFM, exposing the naturally prominent {0001} or {1010} faces.

  • Baseline Kinetics: Flow a supersaturated L-cystine solution (without inhibitor) over the crystal. Record sequential AFM deflection images to calculate baseline step velocities (nm/s).

  • Inhibitor Introduction: Switch the flow to a solution containing LH1753 (e.g., 2 µM).

  • Quantification: Measure the new step velocities. A successful bioisosteric blockade will show a >90% reduction in step advancement compared to the baseline.

Protocol 3: In Vivo Efficacy in Slc3a1-Knockout Mice

Causality Check: In vitro success does not guarantee in vivo efficacy due to renal clearance rates and metabolic stability. The Slc3a1-KO mouse is the gold standard model because it genetically mimics Type A cystinuria, spontaneously forming stones in the urinary tract[1][6].

  • Acclimatization: House age-matched Slc3a1-KO mice in metabolic cages to establish baseline urinary L-cystine excretion rates.

  • Dosing: Administer LH1753 via oral gavage daily.

    • Self-Validation: The spirocyclic modification in LH1753 inherently improves oral bioavailability compared to earlier peptide-like diamides, ensuring adequate drug reaches the renal system[3].

  • PK/PD Monitoring: Collect 24-hour urine samples. Analyze for both total L-cystine and unmetabolized LH1753 via LC-MS/MS to confirm renal exposure.

  • Endpoint Analysis: After the designated treatment period (e.g., 4-8 weeks), euthanize the mice. Harvest bladders and kidneys.

  • Stone Burden Quantification: Use micro-CT imaging followed by direct gravimetric weighing of extracted stones. Compare stone mass and morphology against vehicle-treated controls to confirm the prevention of stone formation[1].

References

  • Hu L, Albanyan H, Yang J, et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters.[Link]

  • "l-Cystine crystallization inhibition assays: (A) initial screening of inhibitors..." ResearchGate.[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PubMed." nih.gov.[Link]

  • Hu L, Yang Y. "L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria." PMC - NIH.[Link]

  • "US8450089B2 - Compounds as L-cystine crystallization inhibitors and uses thereof.
  • "L-Cystine Diamides as Inhibitors of L-Cystine Stone Formation in Cystinuria." Grantome.[Link]

  • "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC." nih.gov.[Link]

Sources

Method

high-throughput screening of 1,8-Diazaspiro[4.5]decane libraries

Application Note: High-Throughput Screening of 1,8-Diazaspiro[4.5]decane Libraries for Next-Generation Drug Discovery Executive Summary & Mechanistic Rationale Modern drug discovery is actively "escaping from flatland"—m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 1,8-Diazaspiro[4.5]decane Libraries for Next-Generation Drug Discovery

Executive Summary & Mechanistic Rationale

Modern drug discovery is actively "escaping from flatland"—moving away from planar, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich architectures. Increased 3D complexity correlates strongly with higher clinical success rates due to improved target selectivity, enhanced aqueous solubility, and reduced off-target toxicity.

Within this paradigm, the 1,8-diazaspiro[4.5]decane scaffold has emerged as a highly privileged building block. Featuring two orthogonally protectable nitrogen atoms separated by a rigid spirocyclic core, it serves as an exceptional bioisostere for flexible diamines like piperazine or N-methylpiperazine. The spiro center locks the molecule into a rigid conformation, which minimizes the entropic penalty upon target binding and shields adjacent C-H bonds from CYP450-mediated metabolic oxidation.

A recent breakthrough perfectly illustrates this causality: in the development of L-cystine crystallization inhibitors for cystinuria, replacing terminal N-methylpiperazine groups with 1,8-diazaspiro[4.5]decane yielded LH1753. This bioisosteric replacement resulted in an orally bioavailable candidate that was 120-fold more potent than baseline L-cystine dimethyl ester, effectively preventing stone formation in vivo[1].

Scaffold Synthesis and Library Design

The construction of the 1,8-diazaspiro[4.5]decane core is typically achieved via a highly efficient bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate under acidic conditions[2].

For high-throughput screening (HTS) library generation, the workhorse intermediate is tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate .

  • Mechanistic Causality: The Boc-protected nitrogen (N8) provides orthogonal protection. This allows chemists to perform selective functionalization (e.g., reductive amination, Buchwald-Hartwig cross-coupling, or amide coupling) at the free N1 amine. Following this, mild acidic cleavage of the Boc group exposes the N8 amine for a second, independent axis of diversification[3]. This dual-axis functionalization is mathematically ideal for combinatorial library matrices.

Workflow Visualization

HTS_Workflow Scaffold 1. Scaffold Selection (1,8-Diazaspiro[4.5]decane) Synthesis 2. Combinatorial Synthesis (Orthogonal N-Derivatization) Scaffold->Synthesis QC 3. LC-MS Quality Control (Self-Validation: >95% Purity) Synthesis->QC HTS 4. High-Throughput Screening (Acoustic Dispensing & FP Assay) QC->HTS Validation 5. Hit Validation (Z'-factor > 0.6 & Dose-Response) HTS->Validation

Workflow for the synthesis and high-throughput screening of 1,8-diazaspiro[4.5]decane libraries.

Self-Validating Experimental Protocol: HTS Fluorescence Polarization (FP) Assay

To screen 1,8-diazaspiro[4.5]decane libraries against a target protein (e.g., a kinase or protein-protein interaction domain), a Fluorescence Polarization (FP) assay provides a robust, homogeneous, and mix-and-read format.

Reagents & Materials:

  • Library: 1,8-diazaspiro[4.5]decane derivatives (10 mM stock in anhydrous DMSO).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT.

    • Causality: Tween-20 is critical; it prevents the non-specific adsorption of highly aliphatic spirocycles to the hydrophobic polystyrene microplate walls, which would otherwise cause false negatives. DTT maintains the target protein's cysteine residues in a reduced, active state.

  • Microplates: 384-well black, low-volume polystyrene plates (e.g., Corning).

    • Causality: Black plates absorb scattered light, minimizing well-to-well optical crosstalk and reducing background auto-fluorescence during polarization measurements.

Step-by-Step Methodology:

  • Acoustic Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of the library compounds directly into the 384-well plate.

    • Causality: Acoustic droplet ejection (ADE) eliminates physical tips, preventing plastic leaching and carryover contamination. It also allows direct dilution from DMSO stocks into the assay buffer, minimizing the risk of transient precipitation of hydrophobic intermediates.

  • Control Well Assignment (Self-Validation):

    • Positive Control (16 wells): 50 nL of a known high-affinity reference inhibitor.

    • Negative Control (16 wells): 50 nL of pure DMSO (vehicle).

  • Reagent Addition: Dispense 10 µL of the Target Protein / FITC-labeled Tracer Peptide master mix into all wells using a bulk reagent dispenser.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute to remove bubbles. Incubate at room temperature for 60 minutes in the dark.

    • Causality: The 60-minute incubation allows the competitive binding system to reach thermodynamic equilibrium. Dark conditions prevent photobleaching of the FITC fluorophore.

  • Data Acquisition: Read the plate on a multimode microplate reader equipped with FP modules (Excitation: 485 nm, Emission: 520 nm).

  • Self-Validation Checkpoint (Z'-Factor): Before analyzing the library hits, calculate the assay's Z'-factor using the control wells:

    • Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|

    • Action: Proceed with hit picking only if Z' ≥ 0.6. This mathematically guarantees a robust assay window and minimizes false discovery rates.

Quantitative Data: Physicochemical Profiling

The transition from standard planar amines to the 1,8-diazaspiro[4.5]decane scaffold yields profound improvements in drug-like properties. The table below summarizes the quantitative impact of this bioisosteric replacement.

ParameterStandard Piperazine Derivative1,8-Diazaspiro[4.5]decane BioisostereMechanistic Causality / Impact
Fraction sp³ (Fsp³) ~0.25 - 0.40> 0.80Increased 3D complexity reduces off-target binding and improves clinical translation rates.
Relative Potency 1x (Baseline)Up to 120x increaseConformational rigidity structurally pre-organizes the ligand, reducing the entropic penalty of target binding[1].
Metabolic Stability Susceptible to α-oxidationHighly StableSteric bulk at the spiro center shields adjacent C-H bonds from CYP450-mediated oxidation.
Aqueous Solubility ModerateHighThe 3D spiro center disrupts planar crystal packing, lowering the melting point and enhancing solvation energy.

References

  • Jenkins, I. D., Lacrampe, F., Ripper, J., Alcaraz, L., Le, P. V., Nikolakopoulos, G., Leone, P. A., White, R. H., & Quinn, R. J. (2008). "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery." The Journal of Organic Chemistry, 74(3), 1304–1313. Link

  • Hu, L., Albanyan, H., Yang, J., Wang, Y., Yang, M., Tan, X., Zhong, X., Ward, M. D., & Sahota, A. (2024). "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 15(7), 1026–1031. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2019). "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 4(4), 7650–7666. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,8-Diazaspiro[4.5]decane Derivatives

Welcome to the technical support center for navigating the complexities of purifying 1,8-Diazaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of purifying 1,8-Diazaspiro[4.5]decane derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile and increasingly important scaffold. The unique spirocyclic structure, while offering significant advantages in medicinal chemistry for its three-dimensional character, introduces specific and often frustrating challenges during purification.[1]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific derivative.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC shows streaking and my product seems stuck on the silica gel column, leading to low recovery. What is happening and how can I fix it?

A1: Understanding the Amine-Silica Interaction

This is the most common issue faced when purifying basic compounds like 1,8-diazaspiro[4.5]decane derivatives on standard silica gel.

  • The Root Cause: Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atoms in your spirodiamine can form strong ionic interactions or hydrogen bonds with these acidic sites. This strong, often irreversible, binding leads to significant tailing (streaking) on TLC plates and poor recovery from flash chromatography columns. In severe cases, the acidic environment can even cause degradation of sensitive molecules.

  • The Solution: Deactivating the Stationary Phase: The key is to neutralize or "cap" these acidic silanol groups. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.

Troubleshooting Protocol: Basic Modifier Addition

  • Select a Modifier: Triethylamine (Et₃N or TEA) is the most common choice. Ammonia (as a 7N solution in methanol) is another excellent option, particularly for highly basic compounds.

  • Determine the Concentration: Start by adding 0.5-1% (v/v) of the basic modifier to your eluent. For example, if your solvent system is 95:5 Dichloromethane (DCM)/Methanol (MeOH), you would prepare it as 94.5:5:0.5 DCM/MeOH/Et₃N.

  • Equilibrate Thoroughly: Before loading your sample, ensure the column is fully equilibrated with the modified eluent. Flush the column with at least 5-10 column volumes of the new mobile phase. This step is critical to ensure the entire silica bed is deactivated.

  • Sample Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel (dry loading), ensuring you also add a proportional amount of the basic modifier to the slurry. This prevents a localized acidic environment when the sample is introduced to the column.

Below is a workflow diagram to illustrate the decision-making process for mitigating silica gel interactions.

Silica_Interaction_Mitigation start Observe Streaking/Tailing on TLC? decision Strong Amine-Silica Interaction Suspected start->decision add_modifier Add Basic Modifier to Eluent (e.g., 0.5-1% Et₃N or NH₃/MeOH) decision->add_modifier Yes check_tlc Re-run TLC with Modified Eluent add_modifier->check_tlc decision2 Streaking Resolved? check_tlc->decision2 proceed Proceed to Column Chromatography with Modified Eluent decision2->proceed Yes alternative Consider Alternative Stationary Phase (Alumina, C18) or Recrystallization decision2->alternative No

Caption: Workflow for troubleshooting amine-silica interactions.

Q2: My reaction has produced diastereomers, and they are co-eluting with standard flash chromatography. What are my options for separation?

A2: Strategies for Diastereomer Resolution

The rigid, three-dimensional nature of the spirocyclic core often results in the formation of diastereomers if another stereocenter is present in the molecule. Their similar physical properties make separation a significant challenge.

  • The Root Cause: Diastereomers have the same molecular weight and connectivity but differ in the spatial arrangement of atoms. This results in very subtle differences in polarity and how they interact with the stationary phase, often leading to poor resolution (Rₛ < 1.0) in standard chromatography.

  • The Solutions: A multi-tiered approach is often necessary.

1. High-Resolution Flash Chromatography: Before moving to more complex methods, optimize your flash chromatography.

  • Use High-Performance Silica: Use a smaller particle size silica gel (e.g., 25-40 µm) to increase the number of theoretical plates and improve resolution.

  • Optimize the Mobile Phase: Screen a wide range of solvent systems. Sometimes a switch from an ethyl acetate/hexane system to a DCM/MeOH system can dramatically alter selectivity. Isocratic (constant solvent ratio) elution is often better than a gradient for separating closely eluting spots.

2. Preparative High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating stubborn diastereomers.

  • Normal Phase (NP-HPLC): Uses a silica or other polar stationary phase. It offers different selectivity compared to flash chromatography and can sometimes provide the necessary resolution.

  • Reversed-Phase (RP-HPLC): Uses a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). The separation mechanism is based on hydrophobicity, which can be very effective for resolving diastereomers.[2]

3. Derivatization: If direct separation fails, you can chemically modify the diastereomeric mixture to exaggerate the physical differences between them.

  • Methodology: React one of the amine or other functional groups with a bulky chiral reagent. This creates new diastereomeric adducts that may be much easier to separate via standard chromatography. After separation, the derivatizing group is cleaved to yield the pure, individual diastereomers of your original compound.

4. Fractional Crystallization: This classical technique can be highly effective if your compound is a crystalline solid.[3] It relies on slight differences in the solubility of the diastereomers in a given solvent system. By carefully controlling temperature and solvent composition, one diastereomer can be induced to crystallize out of solution while the other remains dissolved.[4]

Data Summary: Comparing Diastereomer Separation Techniques

TechniquePrincipleProsCons
Optimized Flash Adsorption ChromatographyFast, scalable, readily availableOften insufficient resolution for close-eluting isomers
Preparative HPLC High-efficiency chromatographyExcellent resolution, high purity achievable[2]Lower throughput, requires specialized equipment, solvent intensive
Derivatization Chemical modificationCan make inseparable compounds separableAdds synthetic steps (reaction and cleavage), potential for yield loss
Fractional Crystallization Differential SolubilityPotentially very scalable, high purity possible[4]Compound must be crystalline, requires optimization, can be slow
Q3: My NMR spectrum is unusually complex, showing more signals than expected, even after HPLC purification. Could this be due to rotamers?

A3: Identifying and Managing Rotational Isomers

Yes, this is a distinct possibility, especially if your 1,8-diazaspiro[4.5]decane derivative contains an amide or another group with restricted bond rotation.[5]

  • The Root Cause: Rotational isomers (rotamers) are conformers that are stable enough to be isolated or observed as distinct species at room temperature due to a high energy barrier to bond rotation. In many derivatives, rotation around an amide C-N bond, for example, can be slow on the NMR timescale. This results in two separate sets of NMR signals for the same compound, making the spectrum appear as if it's an impure mixture.

  • Troubleshooting and Confirmation:

1. Variable Temperature NMR (VT-NMR): This is the definitive method to confirm the presence of rotamers.

  • Protocol: Acquire ¹H NMR spectra of your sample at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

  • Expected Outcome: As the temperature increases, the rate of bond rotation increases. You will observe the pairs of corresponding signals broaden, move closer together, and eventually coalesce into a single, sharp average signal at a high enough temperature (the coalescence temperature). This behavior is a classic signature of rotational isomers.

2. 2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can show "exchange" cross-peaks between the signals of the two rotamers, providing further evidence that they are two forms of the same molecule in dynamic equilibrium.

3. Implications for Purification: If the energy barrier is high enough, rotamers can sometimes be separated by chromatography (especially HPLC), appearing as two distinct peaks.[5] If you collect these peaks separately and re-inject them, you may see them begin to re-equilibrate back to the original mixture. For biological testing, it is often sufficient to use the equilibrated mixture, noting the presence of rotamers.

Rotamer_Analysis_Workflow start Complex NMR for a Purified Compound hypothesis Suspect Rotational Isomers start->hypothesis vt_nmr Perform Variable Temperature (VT) NMR hypothesis->vt_nmr Yes observe_coalescence Observe Signal Broadening and Coalescence? vt_nmr->observe_coalescence confirm Rotamers Confirmed. Report as a mixture of conformers. observe_coalescence->confirm Yes re_evaluate Re-evaluate Purity. Consider other isomeric forms or impurities. observe_coalescence->re_evaluate No

Caption: Decision workflow for investigating complex NMR spectra.

References
  • Google Patents. US20060217549A1 - Diamine purification method.
  • Journal of Medicinal Chemistry. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. Available from: [Link]

  • Google Patents. US4874473A - Separation of diastereomers by extractive distillation.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • IntechOpen. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available from: [Link]

  • MDPI. Photochemical Properties and Stability of BODIPY Dyes. Available from: [Link]

  • ResearchGate. A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives | Request PDF. Available from: [Link]

  • Asian Journal of Chemistry. Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Available from: [Link]

  • PMC. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Available from: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Organic Letters. Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. ACS Publications. Available from: [Link]

Sources

Optimization

Technical Support Center: Managing Diastereoselectivity in Diazaspiro[4.5]decane Reactions

Welcome to the technical support center for managing diastereoselectivity in the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to provide prac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of diazaspiro[4.5]decanes. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during these complex reactions. Here, we move beyond simple protocols to explain the underlying principles that govern stereochemical outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter in the laboratory, offering a systematic approach to problem-solving.

Issue 1: Poor Diastereoselectivity (Low d.r.) in Spirocyclization

Symptom: Your reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult purification and reduced yield of the desired isomer.

Possible Causes and Solutions:

  • Sub-Optimal Reaction Conditions: Temperature, solvent, and catalysts play a critical role in defining the transition state energies that dictate diastereoselectivity.[1][2]

    • Solution 1: Temperature Optimization. Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy.[1][2] A systematic screening of temperatures (e.g., from room temperature down to -78 °C) is recommended.

    • Solution 2: Solvent Screening. The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome.[1][3] A change in solvent can sometimes even reverse the diastereoselectivity.[1] It is advisable to screen a range of solvents with varying polarities, such as toluene, THF, DCM, and acetonitrile.[1] For instance, in some stereoselective reactions, acetonitrile has been shown to be a good solvent, leading to high yields.[4]

    • Solution 3: Catalyst and Ligand Variation. For catalyzed reactions, the choice of catalyst and ligand is paramount. In nickel-catalyzed enantioselective lactone α-spirocyclization, for example, different ligands can significantly impact both yield and enantioselectivity.[1] For acid-catalyzed reactions, switching between different acids, such as methanesulfonic acid and p-toluenesulfonic acid, can control stereoselectivity.[5]

  • Substrate-Related Issues: The structure of your starting materials can inherently favor the formation of a specific diastereomer.

    • Solution: Substrate Modification. If possible, consider modifying the substrate by introducing bulky protecting groups or directing groups.[2] These modifications can alter the conformational preference of the precursor, shielding one face of the molecule and directing the cyclization to the opposite face.[2]

Issue 2: Formation of an Unexpected Diastereomer as the Major Product

Symptom: The major diastereomer isolated from your reaction is not the one you predicted or desired.

Possible Causes and Solutions:

  • Incorrect Mechanistic Assumption: Your understanding of the reaction mechanism and the factors controlling the transition state geometry may be incomplete.

    • Solution: Re-evaluate the Mechanism. Consult the literature for mechanistic studies on similar reactions. Computational modeling, such as DFT calculations, can also provide insights into the transition state energies and help predict the favored diastereomer.[6]

  • Thermodynamic vs. Kinetic Control: The reaction may be under thermodynamic control, leading to the most stable diastereomer, which may not be the kinetically favored product.

    • Solution: Adjust Reaction Conditions. To favor the kinetic product, use lower temperatures and shorter reaction times. Conversely, to favor the thermodynamic product, use higher temperatures and longer reaction times to allow for equilibration.

Issue 3: Inconsistent Diastereoselectivity Between Batches

Symptom: You observe significant variations in the diastereomeric ratio from one experiment to another, even when following the same procedure.

Possible Causes and Solutions:

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalysts or inhibitors, affecting the stereochemical outcome.[1]

    • Solution: Ensure High Purity. Use freshly purified reagents and anhydrous solvents. Ensure the purity of starting materials using techniques like recrystallization or column chromatography.[1]

  • Sensitivity to Reaction Setup and Atmosphere: Trace amounts of water or oxygen can interfere with certain catalytic systems.

    • Solution: Maintain Inert Atmosphere. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and use oven-dried glassware.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control diastereoselectivity in the synthesis of diazaspiro[4.5]decanes?

A1: The diastereoselectivity in the formation of diazaspiro[4.5]decanes is a multifactorial issue. The key factors include:

  • Reaction Mechanism: The specific type of reaction (e.g., cycloaddition, spirocyclization) will have its own set of stereochemical rules.

  • Catalyst and Ligand System: In catalytic reactions, the chiral environment created by the catalyst and its ligands is often the primary determinant of stereoselectivity.

  • Solvent Effects: The solvent can influence the stability of different transition states, thereby affecting the diastereomeric ratio.[1][3]

  • Reaction Temperature: Lower temperatures generally lead to higher diastereoselectivity.[1][2]

  • Substrate Structure: The steric and electronic properties of the substituents on the starting materials can create a facial bias, directing the approach of reagents.

Q2: How can I rationally design a synthesis to favor a specific diastereomer of a diazaspiro[4.5]decane?

A2: A rational design approach involves:

  • Literature Precedent: Search for similar synthetic transformations and analyze the factors that led to high diastereoselectivity in those cases.

  • Mechanistic Understanding: Develop a clear understanding of the reaction mechanism and the likely transition state geometries.

  • Use of Chiral Auxiliaries: Incorporating a chiral auxiliary into your substrate can provide excellent stereocontrol.[7][8] The auxiliary can be removed in a subsequent step.

  • Asymmetric Catalysis: Employing a chiral catalyst is a powerful strategy for controlling stereochemistry.[7][9]

  • Computational Chemistry: DFT calculations can be used to model the transition states of the diastereomeric pathways and predict the most likely outcome.[6]

Q3: Are there any general trends for diastereoselectivity in the synthesis of spirocyclic systems?

A3: While specific outcomes are highly dependent on the reaction system, some general trends can be observed. For instance, in many cyclization reactions, the formation of the thermodynamically more stable product is favored under equilibrating conditions. Steric hindrance often plays a predictable role, with reagents approaching from the less hindered face of the substrate.

Data and Protocols

Table 1: Effect of Reaction Parameters on Diastereoselectivity
Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)d.r.Reference
Nazarov Reaction6-(1-ethoxy-1,3-butadienyl)dihydropyranAcid-catalyzedDichloromethaneRTVaries with substitution[10]
[4+2] CycloadditionEnynamide and Vinyl BenzoxazinanoneAu/Pd RelayDichloromethaneRT6:1 to >20:1[11]
Multicomponent ReactionIsatin, Pyridine, α-angelica lactoneSc(OTf)3Pyridine60up to 94:6:0:0[6]
CyclopropanationN-tosyl-3-methylenepyrrolidineRh2(S-pPhTPCP)4DichloromethaneRTup to 20:1[12]
Experimental Protocol: General Procedure for Diastereoselective Spirocyclization

This protocol is a generalized example and should be adapted for specific substrates and reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the starting material (1.0 equiv) and the appropriate anhydrous solvent.

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using a suitable cooling bath.

  • Reagent Addition: Add the catalyst or reagent (e.g., Lewis acid, base, or chiral catalyst) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution, water).

  • Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. Determine the diastereomeric ratio by 1H NMR spectroscopy or HPLC analysis.

Visualizations

Diagram 1: Decision Workflow for Optimizing Diastereoselectivity

workflow start Poor Diastereoselectivity Observed temp Vary Temperature (e.g., RT to -78 °C) start->temp solvent Screen Solvents (e.g., Toluene, THF, DCM) start->solvent catalyst Modify Catalyst/Ligand start->catalyst substrate Substrate Modification (e.g., Protecting Groups) start->substrate analysis Analyze d.r. by NMR/HPLC temp->analysis solvent->analysis catalyst->analysis substrate->analysis analysis->start No Improvement success Desired Diastereoselectivity Achieved analysis->success Improved d.r.

Caption: A workflow for troubleshooting and optimizing diastereoselectivity.

Diagram 2: Simplified Mechanism of a Chiral Auxiliary Controlled Reaction

mechanism cluster_0 Reaction Pathway A Substrate + Chiral Auxiliary B Enolate Formation A->B Base C Facial Blockage by Auxiliary B->C D Electrophile Addition from Less Hindered Face C->D Electrophile E Desired Diastereomer D->E F Auxiliary Removal E->F G Final Product F->G

Caption: Conceptual overview of stereocontrol using a chiral auxiliary.

References

  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]

  • Cravotto, G., & Orio, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 853-863. [Link]

  • Gao, X., et al. (2024). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 63(39), e202408906. [Link]

  • Gualandi, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3237–3242. [Link]

  • Huy, P. H., et al. (2024). Brønsted-Acid Catalyzed Diastereo- and Enantioselective Synthesis of Spiroisindolinones from Enamides. ChemRxiv. [Link]

  • Li, G., et al. (2021). Access to 5,6-Spirocycles Bearing Three Contiguous Stereocenters via Pd-Catalyzed Stereoselective [4 + 2] Cycloaddition of Azadienes. Organic Letters, 23(8), 3039–3044. [Link]

  • Li, Y., et al. (2019). Diastereoselective synthesis of spirocyclic isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines via cascade double [3 + 2]cycloadditions. Organic & Biomolecular Chemistry, 17(34), 8008-8013. [Link]

  • Mates, J. A., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2005). Diastereoselective and Enantioselective Construction of Aza-Heterocycles. Organic Chemistry Portal. [Link]

  • Pradal, A., et al. (2015). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 20(5), 8446-8486. [Link]

  • Ricci, A. (Ed.). (2009). Amino Group Chemistry: From Synthesis to the Life Sciences. John Wiley & Sons.
  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Varchi, G., et al. (2005). Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction. Organic Letters, 7(20), 4593–4596. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Zhang, S., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 3456. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,8-Diazaspiro[4.5]decane Coupling Reactions

Welcome to the technical support guide for the functionalization of 1,8-diazaspiro[4.5]decane. This spirocyclic diamine is increasingly utilized in drug discovery as a conformationally restricted, metabolically stable bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the functionalization of 1,8-diazaspiro[4.5]decane. This spirocyclic diamine is increasingly utilized in drug discovery as a conformationally restricted, metabolically stable bioisostere for piperazines[1]. However, its unique architecture presents significant synthetic challenges. The presence of two secondary amines in vastly different steric environments requires precise regiocontrol, while the spirocyclic core can induce severe steric hindrance during amide couplings and coordinate with transition metal catalysts during Buchwald-Hartwig aminations[2][3].

This guide provides mechanistic causality, troubleshooting matrices, and self-validating protocols to ensure high-yielding functionalizations.

Reaction Workflow & Failure Points

G A 1,8-Diazaspiro[4.5]decane (Unprotected) B Regioselective Protection (1-Boc vs 8-Boc) A->B Steric Control C Amide Coupling (PyAOP / DIEA) B->C Pathway A D Buchwald-Hartwig (Pd / RuPhos) B->D Pathway B E Deprotection (HCl / Dioxane) C->E Acid Cleavage D->E Acid Cleavage F Target Scaffold E->F Isolation

Workflow for the regioselective functionalization of 1,8-diazaspiro[4.5]decane scaffolds.

Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: Why am I getting poor regioselectivity when attempting mono-protection or direct coupling? Causality: 1,8-Diazaspiro[4.5]decane contains two secondary nitrogen atoms in distinct steric environments. The N1 atom is located in the 5-membered ring directly adjacent to the spiro carbon (C5), making it highly sterically hindered. In contrast, the N8 atom is located in the 6-membered ring at the 4-position relative to the spiro center, making it much more accessible[3]. Direct coupling without protection will preferentially functionalize N8, but highly reactive electrophiles will cause over-reaction (bis-coupling). Solution: Exploit the steric disparity. To functionalize N1, you must first selectively protect N8 using 1.0 equivalent of a bulky protecting group at 0 °C. Conversely, if your target requires N8 functionalization, utilize commercially available 1-Boc-1,8-diazaspiro[4.5]decane, which leaves the less hindered N8 open for immediate coupling[4].

Q2: My Buchwald-Hartwig amination with the protected spirocycle is stalling, and I see a black precipitate. What is happening? Causality: The black precipitate is "palladium black," indicating the thermal decomposition of the active Pd(0) catalyst[2]. This occurs when the catalytic cycle stalls at the reductive elimination step. Because spirocyclic amines are bulky, standard phosphine ligands (e.g., dppf, PPh3) fail to provide the necessary steric bulk to force reductive elimination, leaving the Pd(II)-amine complex trapped until it decomposes. Furthermore, if the protecting group is labile, the free diamine can act as a bidentate ligand, permanently poisoning the catalyst[2]. Solution: Switch to a highly active, sterically demanding dialkylbiaryl phosphine ligand like RuPhos or BrettPhos. These ligands possess bulky isopropyl groups that actively push the coupled product off the palladium center. Lower the reaction temperature to 80–90 °C to extend catalyst lifetime[2].

Q3: Standard amide coupling reagents (EDC/HOBt) are giving <20% yield. How can I improve this? Causality: Whether coupling at N1 (highly hindered) or coupling a bulky carboxylic acid at N8 (e.g., L-cystine derivatives), standard carbodiimide intermediates are often too bulky to allow the amine to attack efficiently. This leads to premature hydrolysis of the activated ester[1]. Solution: Utilize highly reactive, less sterically demanding phosphonium-based coupling reagents like PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate). PyAOP generates a highly reactive HOAt ester in situ, which utilizes neighboring-group participation (the pyridine nitrogen of the HOAt moiety) to accelerate the attack of hindered secondary amines[1][5].

Troubleshooting Matrices (Data Presentation)

Table 1: Optimizing Amide Couplings
Coupling ReagentBaseSolventTypical YieldMechanistic Rationale & Outcome
EDC / HOBt DIPEADMF< 20%Standard carbodiimide intermediate is too bulky; prone to hydrolysis before the hindered spirocyclic amine can attack.
HATU DIPEADMF40 - 60%Better reactivity due to HOAt ester formation, but the dimethylamino groups on HATU can cause side reactions (guanidinylation of the amine).
PyAOP DIPEACH₂Cl₂> 75% Optimal. Pyrrolidino groups on PyAOP prevent guanidinylation. Highly reactive HOAt ester overcomes the steric barrier of the spiro center[1].
Table 2: Optimizing Buchwald-Hartwig Aminations
Precatalyst / LigandBaseSolventOutcomeMechanistic Rationale
Pd(OAc)₂ / dppf Cs₂CO₃TolueneStalls / Pd BlackLigand lacks sufficient steric bulk to induce reductive elimination of the bulky spirocyclic amine[2].
Pd₂(dba)₃ / XPhos NaOtBu1,4-DioxaneModerateGood conversion, but dba (dibenzylideneacetone) can compete for coordination, slowing down the oxidative addition of difficult aryl halides.
Pd(OAc)₂ / RuPhos NaOtBuTolueneExcellent Optimal. RuPhos provides the perfect steric environment for secondary amines. NaOtBu is strong enough to deprotonate the Pd-amine complex efficiently[2].

Validated Experimental Protocols

Protocol A: Regioselective Amide Coupling (Synthesis of N8-Amides)

This protocol utilizes PyAOP to overcome steric hindrance, adapted from the synthesis of L-cystine crystallization inhibitors[1][5].

Reagents:

  • 1-Boc-1,8-diazaspiro[4.5]decane (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • PyAOP (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂) (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid and PyAOP in anhydrous CH₂Cl₂. Add DIPEA dropwise at room temperature.

    • Self-Validation: The solution will typically turn a distinct yellow/orange color, indicating the formation of the active HOAt ester. Stir for 10 minutes.

  • Coupling: Add 1-Boc-1,8-diazaspiro[4.5]decane in a single portion.

  • Monitoring: Stir at room temperature for 1–3 hours. Monitor by LC-MS. The spirocyclic amine should be completely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica gel, EtOAc/Hexanes).

Protocol B: Buchwald-Hartwig Amination of 1-Boc-1,8-diazaspiro[4.5]decane

This protocol uses RuPhos to prevent catalyst stalling during the C-N bond formation[2].

Reagents:

  • 1-Boc-1,8-diazaspiro[4.5]decane (1.2 equiv)

  • Aryl Halide (Aryl Bromide or Iodide) (1.0 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • RuPhos (4-10 mol% - Always use a 1:2 ratio of Pd to Ligand)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with Pd(OAc)₂, RuPhos, NaOtBu, and the aryl halide (if solid).

  • Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by 1-Boc-1,8-diazaspiro[4.5]decane. Seal the vial with a PTFE-lined septum cap.

    • Self-Validation: The initial mixture should be a homogeneous, colored solution (often yellow to reddish-brown)[2].

  • Heating: Heat the reaction mixture to 85 °C in a pre-heated oil bath or heating block for 12–24 hours.

    • Troubleshooting Check: If the solution turns completely clear or drops a fine black precipitate within the first hour, the catalyst has decomposed due to oxygen ingress or substrate poisoning[2].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts[2].

  • Purification: Concentrate the filtrate and purify via flash chromatography.

References

  • Hu, L., et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria". ACS Medicinal Chemistry Letters (2024). URL: [Link]

  • Jenkins, I.D., et al. "Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery". The Journal of Organic Chemistry (2009). URL: [Link]

Sources

Optimization

Technical Support Center: A Guide to Scalable 1,8-Diazaspiro[4.5]decane Synthesis

Welcome to the technical support center for the synthesis of 1,8-Diazaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the scalabil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,8-Diazaspiro[4.5]decane. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the scalability and troubleshoot the synthesis of this valuable spirocyclic scaffold. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to address common challenges encountered during its preparation.

Introduction to 1,8-Diazaspiro[4.5]decane Synthesis

1,8-Diazaspiro[4.5]decane is a key structural motif in medicinal chemistry, often explored as a bioisostere for piperazine and other cyclic amines.[1] Its rigid, three-dimensional structure can offer advantages in binding to biological targets. However, scaling up its synthesis can present challenges related to yield, purity, and reaction control. This guide focuses on a common and scalable synthetic route and provides solutions to potential hurdles.

Recommended Scalable Synthetic Route: Two-Step Reductive Amination

A robust and scalable approach to 1,8-diazaspiro[4.5]decane involves a two-step reductive amination sequence starting from N-protected 4-piperidone. This method offers good control over the reaction and generally produces high yields of the desired product.

Synthetic_Workflow cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_Imine Intermediate_Imine N-Boc-4-piperidone->Intermediate_Imine 1. Aminoacetaldehyde diethyl acetal, p-TsOH Protected_Spiroamine Protected_Spiroamine Intermediate_Imine->Protected_Spiroamine 2. NaBH4 or H2/Pd-C 1,8-Diazaspiro[4.5]decane 1,8-Diazaspiro[4.5]decane Protected_Spiroamine->1,8-Diazaspiro[4.5]decane 3. HCl or TFA

Caption: Scalable synthesis of 1,8-Diazaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for a scalable synthesis of 1,8-diazaspiro[4.5]decane?

For large-scale synthesis, N-Boc-4-piperidone is an excellent starting material. The Boc protecting group is stable under the reaction conditions for the initial steps and can be removed efficiently under acidic conditions.

Q2: Which reducing agent is recommended for the reductive amination step?

Both sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd-C) are effective. For scalability, catalytic hydrogenation is often preferred as it avoids the need for large quantities of a stoichiometric reducing agent and simplifies work-up. However, NaBH₄ is a good alternative for smaller scales or if high-pressure hydrogenation equipment is not available.

Q3: My final product is difficult to purify. What are the common impurities?

Common impurities include partially reduced intermediates, byproducts from side reactions, and residual protecting groups. Incomplete cyclization or reduction can leave starting materials or the intermediate imine in the product mixture.

Q4: Can I use a different protecting group for the 4-piperidone nitrogen?

Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. The choice of protecting group will depend on the overall synthetic strategy and the orthogonality required for other functional groups in the molecule. Debenzylation via hydrogenolysis is a clean and effective deprotection method.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 1,8-diazaspiro[4.5]decane.

Problem 1: Low Yield in the Spirocyclization Step
Possible Cause Troubleshooting Step Scientific Rationale
Incomplete imine formation - Ensure adequate removal of water using a Dean-Stark trap or molecular sieves.- Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) slightly.The formation of the imine intermediate is a reversible reaction. Removing water drives the equilibrium towards the product. The reaction is acid-catalyzed, so ensuring sufficient catalyst concentration is crucial.
Degradation of aminoacetaldehyde diethyl acetal - Use freshly distilled or high-purity reagent.- Add the reagent slowly to the reaction mixture.Aminoacetaldehyde diethyl acetal can be unstable, especially in the presence of acid. Using high-quality reagent minimizes side reactions.
Incorrect reaction temperature - Optimize the reaction temperature. For many imine formations, refluxing in a suitable solvent like toluene is effective.The rate of imine formation is temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to degradation.
Problem 2: Incomplete Reduction of the Imine Intermediate
Possible Cause Troubleshooting Step Scientific Rationale
Inactive reducing agent - For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and not poisoned.- For NaBH₄, use a freshly opened bottle or a properly stored reagent.The activity of catalysts can decrease over time or due to exposure to impurities. Similarly, sodium borohydride can decompose upon exposure to moisture.
Insufficient amount of reducing agent - Increase the molar equivalent of NaBH₄.- Increase the catalyst loading or hydrogen pressure for catalytic hydrogenation.The reduction is a stoichiometric or catalytic process, and an insufficient amount of the reducing agent will lead to an incomplete reaction.
Reaction time is too short - Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.Reduction reactions can sometimes be slower than anticipated, especially on a larger scale.
Problem 3: Incomplete Boc Deprotection
Possible Cause Troubleshooting Step Scientific Rationale
Insufficient acid - Use a sufficient excess of a strong acid like HCl in dioxane or trifluoroacetic acid (TFA).- Ensure the acid reagent is not old or degraded.[2]The cleavage of the Boc group is an acid-catalyzed process that requires a stoichiometric amount of acid to protonate the carbamate and facilitate its decomposition.
Reaction time is too short - Monitor the reaction by TLC or LC-MS until the Boc-protected starting material is no longer visible.The rate of deprotection can vary depending on the substrate and reaction conditions.
Formation of a stable intermediate - Ensure the work-up procedure is adequate to fully liberate the free amine. This may involve a basic wash to neutralize any remaining acid and break up any salt complexes.In some cases, stable carbamate intermediates or salts can form, requiring specific work-up conditions for their complete removal.
Problem 4: Difficulty in Isolating the Final Product
Possible Cause Troubleshooting Step Scientific Rationale
Product is highly soluble in the work-up solvent - If the product is isolated as a salt, try adding a less polar co-solvent (e.g., diethyl ether, hexane) to induce precipitation.Changing the polarity of the solvent system can significantly decrease the solubility of the product salt, leading to its precipitation.
Formation of an oil instead of a solid - Triturate the oil with a suitable non-polar solvent.- Seeding with a small crystal of the product can induce crystallization.Oils are often super-saturated solutions or amorphous forms of the product. Trituration can help to induce crystallization, and seeding provides a template for crystal growth.
Presence of impurities - Purify the free base by column chromatography before converting it to a salt.- Recrystallize the final product from a suitable solvent system.Impurities can interfere with crystallization. Purification of the free base before salt formation often leads to a cleaner final product.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate
  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add aminoacetaldehyde diethyl acetal (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude imine intermediate.

  • Dissolve the crude imine in methanol and cool to 0 °C.

  • Slowly add sodium borohydride (1.5 eq) in portions. Alternatively, for catalytic hydrogenation, dissolve the crude imine in ethanol, add 10% Pd/C (5 mol%), and hydrogenate at 50 psi for 12 hours.

  • After the reduction is complete (monitored by TLC or LC-MS), quench the reaction with water (for NaBH₄ reduction) or filter off the catalyst (for hydrogenation).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection to 1,8-Diazaspiro[4.5]decane
  • Dissolve the purified tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in a minimal amount of an anhydrous solvent like dioxane or dichloromethane.

  • Add a solution of 4M HCl in dioxane (5.0 eq) or trifluoroacetic acid (TFA) (10 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride or trifluoroacetate salt. If not, add a non-polar solvent like diethyl ether to induce precipitation.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the desired salt of 1,8-diazaspiro[4.5]decane.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Appearance
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.25-White to off-white solid
tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₄N₂O₂240.3470-85%Colorless to pale yellow oil
1,8-Diazaspiro[4.5]decane (as dihydrochloride salt)C₈H₁₈Cl₂N₂213.15>90%White to off-white solid

References

  • Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245–3252. Available at: [Link]

  • Norman, M. H., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5235–5246. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1,8-Diazaspiro[4.5]decane Functionalization

Welcome to the Application Support Center. As drug discovery increasingly relies on spirocyclic diamines like 1,8-diazaspiro[4.5]decane to improve sp³ character and metabolic stability, chemists frequently encounter seve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug discovery increasingly relies on spirocyclic diamines like 1,8-diazaspiro[4.5]decane to improve sp³ character and metabolic stability, chemists frequently encounter severe steric hindrance during late-stage functionalization. The adjacent quaternary spiro center restricts the trajectory of incoming electrophiles, stalling standard coupling reactions.

This guide synthesizes field-proven protocols and mechanistic insights to help researchers and drug development professionals troubleshoot and optimize these challenging transformations.

FAQ & Troubleshooting Guide

Q1: Why do standard palladium-catalyzed N-arylations (Buchwald-Hartwig) of 1,8-diazaspiro[4.5]decane stall at low conversions?

Mechanistic Causality: The bulky spiro[4.5]decane core impedes the reductive elimination step in the palladium catalytic cycle. Standard ligands (e.g., BINAP, dppf) fail to provide the necessary steric bulk to force the C-N bond formation, leading to off-cycle catalyst degradation or β-hydride elimination.

Solution: Transition to highly electron-rich, bulky biarylphosphine ligands such as RuPhos or BrettPhos. These ligands possess a specialized spatial profile that accelerates reductive elimination, which is the rate-limiting step for sterically hindered secondary amines. Recent advancements also highlight the use of Alternating Current (AC) nickel-catalyzed C-N cross-coupling to precisely control the redox state of the metal, preventing off-cycle Ni(I) formation that leads to undesired homocoupling 1.

Q2: How do I successfully form an amide bond with the hindered nitrogen? Standard HATU/DIPEA yields mostly unreacted starting material.

Mechanistic Causality: Standard coupling reagents like HATU or EDC form an active ester that is often too bulky for the sterically shielded secondary amine of the spirocycle to attack efficiently. The steric clash prevents the formation of the necessary tetrahedral intermediate.

Solution: Employ PyAOP (7-Azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) with DIEA. PyAOP generates a highly reactive, less sterically encumbered intermediate compared to uronium-based reagents. This approach was successfully utilized in the synthesis of the cystinuria inhibitor LH1753, achieving an overall yield of 73% when coupling Nα,Nα′-bis-Boc-l-cystine with 1-Boc-1,8-diazaspiro[4.5]decane 2. Alternatively, convert the carboxylic acid to an acid chloride prior to coupling.

Q3: Direct N-alkylation with benzyl halides yields complex mixtures and low yields. How can I improve selectivity?

Mechanistic Causality: The low nucleophilicity of the hindered amine requires elevated temperatures for direct S_N2 alkylation, which often leads to competing elimination reactions of the alkyl halide or over-alkylation if orthogonal protecting groups are labile.

Solution: Optimize the base and solvent. Using anhydrous K₂CO₃ in polar aprotic solvents like acetonitrile (MeCN) at moderate temperatures (60 °C) provides the optimal balance of reactivity and stability for spirocyclic amines 3. For highly unreactive substrates, pivot to a reductive amination strategy using Ti(OiPr)₄ as a Lewis acid to pre-form the iminium ion before reduction with NaBH(OAc)₃.

Quantitative Data: Ligand & Condition Comparison

To assist in selecting the optimal conditions for functionalizing 1,8-diazaspiro[4.5]decane, the following table summarizes expected performance metrics based on steric profiles and empirical data.

Reaction TypeReagents / Ligand SystemSteric ToleranceExpected Yield RangeKey Advantage
C-N Arylation Pd₂(dba)₃ / BINAPLow< 15%Low cost, but fails for spirocycles
C-N Arylation Pd₂(dba)₃ / RuPhosHigh75% - 92%Accelerates reductive elimination
C-N Arylation NiCl₂ / AC ElectrolysisVery High42% - 90%Controls redox state, prevents homocoupling
Amidation HATU / DIPEALow10% - 30%Standard reagent, poor for hindered amines
Amidation PyAOP / DIEAHigh70% - 85%Highly reactive phosphonium intermediate
Alkylation NaH / DMF / R-BrModerate30% - 50%Harsh, leads to side reactions
Alkylation K₂CO₃ / MeCN / R-BrHigh60% - 85%Mild, highly selective for spiro amines

Experimental Protocols (Self-Validating Systems)

Protocol 1: Sterically Hindered Buchwald-Hartwig N-Arylation

Objective: Couple 1-Boc-1,8-diazaspiro[4.5]decane with an aryl bromide.

  • Preparation: In a glovebox or under a strict argon atmosphere, charge an oven-dried Schlenk flask with Aryl Bromide (1.0 equiv), 1-Boc-1,8-diazaspiro[4.5]decane (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aryl bromide.

  • Reaction Initiation: Seal the flask, remove it from the glovebox, and heat to 95 °C in an oil bath for 12-16 hours.

  • Validation Check 1 (Visual): The reaction mixture should transition from a dark reddish-purple (Pd(0) complex) to a homogeneous amber/brown solution upon heating. A rapid crash out of black precipitate indicates premature catalyst death (Pd black).

  • Validation Check 2 (Analytical): Monitor by LC-MS. The disappearance of the aryl bromide peak and the emergence of the product mass[M+H]⁺ confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium residues, and concentrate for column chromatography.

Protocol 2: High-Efficiency Amide Coupling using PyAOP

Objective: Acylate the hindered secondary amine of 1,8-diazaspiro[4.5]decane.

  • Activation: Dissolve the carboxylic acid (1.1 equiv) and PyAOP (1.1 equiv) in anhydrous DMF (0.1 M). Add DIEA (3.0 equiv) dropwise at room temperature.

  • Validation Check 1 (Visual): The solution will briefly turn yellow upon the addition of PyAOP, indicating the formation of the active HOAt ester. Stir for 10 minutes.

  • Coupling: Add 1-Boc-1,8-diazaspiro[4.5]decane (1.0 equiv) as a solution in DMF. Stir at room temperature for 4-6 hours.

  • Validation Check 2 (Analytical): Verify complete consumption of the spirocyclic amine via ninhydrin stain on TLC. The free secondary amine will stain brown/red; the disappearance of this spot confirms complete acylation.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Decision Workflow: Troubleshooting Spirocyclic Functionalization

G Start 1,8-Diazaspiro[4.5]decane Functionalization CheckRxn Select Reaction Type Start->CheckRxn CN_Coupling C-N Cross-Coupling (N-Arylation) CheckRxn->CN_Coupling Amidation Amide Bond Formation (Acylation) CheckRxn->Amidation Alkylation N-Alkylation / Reductive Amination CheckRxn->Alkylation CN_Sol Use Pd2(dba)3 + RuPhos/BrettPhos Base: NaOtBu, Solvent: Toluene Temp: 90-110°C CN_Coupling->CN_Sol Amide_Sol Avoid HATU/EDC. Use PyAOP + DIEA or Acid Chloride + Et3N Amidation->Amide_Sol Alkyl_Sol Direct: K2CO3 in MeCN (60°C) Reductive: Ti(OiPr)4 then NaBH(OAc)3 Alkylation->Alkyl_Sol Fail_CN Stalled < 20% Conversion? CN_Sol->Fail_CN Fail_CN_Sol Switch to AC-Electrolysis Ni-Catalysis or increase ligand:Pd ratio Fail_CN->Fail_CN_Sol Yes

Workflow for overcoming steric hindrance in 1,8-diazaspiro[4.5]decane functionalization.

References

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria.
  • Spirocyclic replacements for the isatin in the highly selective, muscarinic M1 PAM ML137.
  • Deciphering the Synchronization of Alternating Current Frequency with the Nickel Catalytic Cycle in Selective C−N Cross-Coupling.Journal of the American Chemical Society (University of Utah).

Sources

Optimization

Technical Support Center: Catalyst Selection &amp; Optimization for 1,8-Diazaspiro[4.5]decane Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when functionalizing the 1,8-diazaspiro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when functionalizing the 1,8-diazaspiro[4.5]decane scaffold. This spirocyclic diamine is a highly valuable building block in modern drug discovery, but its distinct steric environments require precise catalytic control.

Troubleshooting & FAQs

Q1: How do I achieve regioselective functionalization between the N1 and N8 positions?

A: The core challenge of 1,8-diazaspiro[4.5]decane lies in the differing steric bulk around its two secondary amines. The N8 position (located in the 6-membered piperidine ring) is relatively unhindered. In contrast, the N1 position (located in the 5-membered pyrrolidine ring) is directly adjacent to the quaternary spiro center, creating massive steric resistance.

Causality & Strategy: To functionalize the hindered N1 position, you must first block the kinetically favored N8 position. The industry standard is to synthesize tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate [1]. The Boc group at N8 is robust enough to survive the highly basic conditions of a Buchwald-Hartwig cross-coupling at N1, yet it can be cleanly removed later under mild acidic conditions (e.g., TFA/DCM) to allow for subsequent elaboration [2].

RegioselectiveWorkflow N1 1,8-Diazaspiro[4.5]decane (Unprotected Core) N2 Boc2O, Et3N, DCM (Selective N8-Protection) N1->N2 N3 tert-Butyl 1,8-diazaspiro [4.5]decane-8-carboxylate N2->N3 N4 Pd-Catalyzed Buchwald-Hartwig (N1) N3->N4 N5 N1-Aryl-N8-Boc Intermediate N4->N5

Regioselective protection and functionalization workflow for 1,8-diazaspiro[4.5]decane.

Q2: Which palladium ligand should I select for Buchwald-Hartwig amination at the sterically hindered N1 position?

A: You must strictly utilize RuPhos rather than BrettPhos.

Causality & Mechanism: While both are highly active dialkylbiaryl phosphine ligands, they are electronically and sterically optimized for different substrates. BrettPhos is highly selective for primary amines [3]. Because 1,8-diazaspiro[4.5]decane contains secondary amines, BrettPhos will stall.

RuPhos is specifically designed to accommodate secondary amines. Density Functional Theory (DFT) calculations and kinetic studies demonstrate that for the Pd-RuPhos system, the rate-limiting step of the catalytic cycle shifts to reductive elimination [4]. The unique steric bulk of the RuPhos ligand forces the aryl group and the bulky spiro-amine on the Pd(II) center closer together, artificially accelerating this final, critical bond-forming step.

CatalyticCycle Pd0 Pd(0)L (L=RuPhos) PdII_OA Pd(II)(Ar)(X)L Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Pd(II)(Ar)(NR2)L PdII_OA->PdII_Amine Amine + Base (-HX) PdII_Amine->Pd0 Reductive Elimination (Rate-Limiting Step)

Pd-RuPhos catalytic cycle highlighting the rate-limiting reductive elimination step.

Q3: My C-N coupling at N1 is stalling at the intermediate stage. What parameters should I optimize?

A: If conversion is halting, the issue usually lies in base selection or catalyst activation.

  • Base Selection: NaOtBu is the gold standard for driving the deprotonation step. However, if your aryl halide contains base-sensitive functional groups (e.g., esters, nitriles), switch to LiHMDS. Avoid weak bases like K₂CO₃ for the N1 position; the reaction rate will drop significantly, leading to catalyst degradation before product formation [3].

  • Precatalyst vs. In Situ Generation: Do not generate Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃. Instead, use a pre-formed RuPhos Pd G3 or G4 precatalyst . This guarantees a strict 1:1 Pd-to-Ligand ratio and ensures rapid activation, preventing the formation of unreactive Pd black before the hindered N1 amine can coordinate.

Quantitative Data: Catalyst & Condition Optimization Summary

The following table summarizes the optimal parameters for functionalizing the distinct nitrogen positions of the spirocycle.

Target PositionSteric EnvironmentPreferred LigandRate-Limiting StepOptimal BaseExpected Yield Range
N8 (Piperidine) Low HindranceXPhos or RuPhosOxidative AdditionNaOtBu85 - 95%
N1 (Pyrrolidine) High Hindrance (Spiro-adjacent)RuPhos (Strict)Reductive EliminationNaOtBu / LiHMDS65 - 85%

Self-Validating Protocol: Regioselective N1-Arylation

Objective: Couple an aryl bromide to the sterically hindered N1 position of tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate. Self-Validation Mechanism: This protocol incorporates a visual colorimetric checkpoint to confirm active Pd(0) formation and an internal NMR standard for quantitative yield verification prior to workup.

Materials:

  • tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • RuPhos Pd G3 precatalyst (5 mol%)

  • NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.2 M)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal quantitative standard)

Step-by-Step Methodology:

  • Preparation (Glovebox): In an N₂-filled glovebox, add the RuPhos Pd G3 precatalyst, NaOtBu, and the aryl bromide (if solid) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

    • Causality: Oxygen and moisture rapidly degrade the active Pd(0) species. NaOtBu is highly hygroscopic; moisture will quench the base and stall the catalytic cycle.

  • Substrate Addition: Dissolve the spirocyclic amine and 1,3,5-trimethoxybenzene in anhydrous toluene. Add this solution to the Schlenk tube. Seal the tube tightly and remove it from the glovebox.

  • Activation & Heating: Place the tube in a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm).

    • Self-Validation Check 1 (Visual): Within 5–10 minutes, the solution should transition from a dark red/brown (precatalyst) to a clear pale yellow or orange. This color change confirms the successful generation of the active Pd(0)-RuPhos complex. If the solution turns black, Pd black has precipitated, indicating catalyst death (likely due to an O₂ leak).

  • Reaction Monitoring: After 4 hours, cool the reaction to room temperature. Extract a 50 µL aliquot, dilute with CDCl₃, and filter through a short celite plug.

    • Self-Validation Check 2 (Analytical): Run a crude ¹H NMR. Compare the integration of the internal standard (1,3,5-trimethoxybenzene, aromatic protons at ~6.1 ppm) against the newly formed N1-aryl protons. This provides an exact conversion metric before committing to the aqueous workup.

  • Workup & Purification: If conversion is >95%, dilute the mixture with EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

References

  • Understanding Spirocyclic Structures in Pharmaceutical Research. NBInno. Available at:[Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 2019, 4(4):7498-7515. Available at:[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020, 5(34):21385-21391. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of 1,8-Diazaspiro[4.5]decane Analogs

The 1,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to target a diverse range of biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can be strategically modified to target a diverse range of biological entities.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,8-diazaspiro[4.5]decane analogs across various therapeutic targets, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the design of novel therapeutics based on this versatile scaffold.

The Strategic Advantage of the Spirocyclic Core

The spirocyclic nature of the 1,8-diazaspiro[4.5]decane system imparts several advantageous properties in drug design. The rigid, non-planar structure allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein.[1][2] This conformational restriction can also improve metabolic stability and other pharmacokinetic properties by shielding metabolically labile sites. The exploration of this chemical space has led to the discovery of potent modulators of G-protein coupled receptors (GPCRs), enzymes, and other key players in disease pathology.[3]

Comparative SAR Analysis Across Key Biological Targets

This section will delve into the SAR of 1,8-diazaspiro[4.5]decane analogs for four distinct biological targets: Muscarinic Acetylcholine Receptors, the Glycoprotein IIb/IIIa receptor, Fungal Chitin Synthase, and the Janus Kinase (JAK) family members TYK2 and JAK1.

Muscarinic Acetylcholine Receptor (mAChR) Agonists

Muscarinic receptors, a class of GPCRs, are crucial for regulating a wide array of physiological functions, and their modulation is a key strategy for treating neurological disorders.[4] SAR studies on 1-oxa-8-azaspiro[4.5]decane and related analogs have identified potent M1 muscarinic agonists.

A pivotal study synthesized a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and found that the nature of the alkyl substituents on the nitrogen atoms significantly influences both affinity and selectivity for M1 and M2 receptors.[5] For instance, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a) demonstrated high affinity for both M1 and M2 receptors.[5] However, altering the methyl group at the N2 position led to an increase in M1 selectivity, albeit with a concomitant loss of M1 agonistic activity.[5] This highlights a delicate balance between receptor affinity and functional activity.

Further modifications on the 1-oxa-8-azaspiro[4.5]decane skeleton revealed that analogs with a 2-ethyl or a 3-methylene group displayed preferential M1 affinity over M2 and potent antiamnesic activity.[6] Interestingly, the M1 agonist activity was found to reside preferentially in the (-)-isomers, underscoring the importance of stereochemistry in ligand-receptor interactions.[6]

Table 1: SAR of 1,8-Diazaspiro[4.5]decane Analogs as Muscarinic Agonists

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1 Agonist Activity
6a CH3CH3HighHighPartial Agonist
Modified 6a C2H5CH3Increased M1 SelectivityLowerLoss of Activity
17 CH3HPotent (no selectivity)PotentPotent
18 C2H5HPreferential M1LowerPartial Agonist
29 CH3=CH2Preferential M1LowerPartial Agonist

Data synthesized from multiple sources.[5][6]

M1 muscarinic receptors primarily couple to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[7][8]

M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist 1,8-Diazaspiro [4.5]decane Analog Agonist->M1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Glycoprotein IIb/IIIa (GPIIb/IIIa) Antagonists

The GPIIb/IIIa receptor, an integrin found on platelets, plays a critical role in thrombosis by mediating platelet aggregation.[9] The development of orally active GPIIb/IIIa antagonists is a significant goal in cardiovascular medicine. Researchers have successfully utilized the 2,8-diazaspiro[4.5]decane scaffold as a template to design potent inhibitors.[10][11]

The key to potent GPIIb/IIIa inhibitory activity lies in the appropriate placement of acidic and basic pharmacophores on the spirocyclic template.[10] A study exploring various templates, including spiropiperidinyl-γ-lactams and spiropiperidinylhydantoins, demonstrated that analogs with these features exhibited potent inhibition of platelet aggregation.[10][11] One notable compound, a double prodrug designated as 22 (CT51464), displayed excellent pharmacokinetic properties across multiple species.[10][11] Its active form, 23 (CT50728), showed a platelet aggregation inhibition IC50 value of 53 nM in citrate buffer.[10][11]

Table 2: SAR of 2,8-Diazaspiro[4.5]decane Analogs as GPIIb/IIIa Antagonists

CompoundTemplateR-group (Acidic Pharmacophore)R'-group (Basic Pharmacophore)Platelet Aggregation IC50 (nM)
23 (CT50728) spiropiperidinyl-γ-lactamPropionic acidAmidino53
59 (CT50787) spiropiperidinylhydantoinPropionic acidAmidinoPotent

Data extracted from a study on orally active GPIIb-IIIa antagonists.[10][11]

GPIIb/IIIa activation is a final common pathway in platelet aggregation, triggered by various agonists like ADP and thrombin.[9] This "inside-out" signaling leads to a conformational change in GPIIb/IIIa, increasing its affinity for fibrinogen.[5] Fibrinogen then acts as a bridge between platelets, leading to aggregation.[9] "Outside-in" signaling, initiated by fibrinogen binding, further reinforces platelet activation.[5]

GPIIbIIIa_Signaling cluster_agonists Platelet Agonists cluster_platelet Platelet ADP ADP InsideOut Inside-Out Signaling ADP->InsideOut Thrombin Thrombin Thrombin->InsideOut GPIIbIIIa_inactive Inactive GPIIb/IIIa InsideOut->GPIIbIIIa_inactive activates GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active conformational change Fibrinogen Fibrinogen Binding GPIIbIIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Antagonist 2,8-Diazaspiro [4.5]decane Analog Antagonist->GPIIbIIIa_active blocks Chitin_Biosynthesis cluster_cytoplasm Fungal Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P GlcN6P Glucosamine-6-Phosphate F6P->GlcN6P GFAT GlcNAc6P N-acetylglucosamine-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-acetylglucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc UAP1 CHS Chitin Synthase UDP_GlcNAc->CHS Chitin Chitin CHS->Chitin polymerizes Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Analog Inhibitor->CHS inhibits

Caption: Fungal Chitin Biosynthesis Pathway and Inhibition.

Dual TYK2/JAK1 Inhibitors

The Janus kinase (JAK) family of enzymes, including TYK2 and JAK1, are key components of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses. [11][12]Selective inhibitors of these kinases are sought after for the treatment of inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual TYK2/JAK1 inhibitors. [13] Systematic SAR exploration, by introducing spirocyclic scaffolds, led to the discovery of compound 48 , which exhibited excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively. [13]This compound also showed more than 23-fold selectivity over JAK2, a desirable feature to avoid potential side effects. [13]The study highlighted the importance of the spirocyclic core in achieving both high potency and selectivity.

Table 4: SAR of 2,8-Diazaspiro[4.5]decan-1-one Analogs as TYK2/JAK1 Inhibitors

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
48 637>851
Tofacitinib 12120

Data from a study on selective TYK2/JAK1 inhibitors.[13]

Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. [11][12]The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription. [11][12]

JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (TYK2/JAK1) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer dimerizes Gene Gene Transcription STAT_dimer->Gene translocates to nucleus Inhibitor 2,8-Diazaspiro [4.5]decan-1-one Analog Inhibitor->JAK inhibits

Caption: The JAK-STAT Signaling Pathway and its Inhibition.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity of a compound to muscarinic receptors. [14]

  • Membrane Preparation: Homogenize tissues or cells expressing the muscarinic receptor subtype of interest in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer.

  • Binding Reaction: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Inhibition Assay for GPIIb/IIIa

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist. [10]

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed to obtain PRP.

  • Assay Procedure: Place a sample of PRP in an aggregometer cuvette with a stir bar. Add the test compound at various concentrations and incubate.

  • Initiation of Aggregation: Add a platelet agonist (e.g., ADP) to induce aggregation.

  • Measurement: Monitor the change in light transmission through the PRP sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to a vehicle control. Determine the IC50 value from the dose-response curve.

In Vitro Chitin Synthase Activity Assay

This non-radioactive assay measures the activity of chitin synthase and the inhibitory effect of test compounds. [7]

  • Enzyme Preparation: Prepare a crude enzyme extract from fungal mycelia by mechanical disruption and centrifugation.

  • Assay Plate Preparation: Coat a 96-well microtiter plate with Wheat Germ Agglutinin (WGA) and block with bovine serum albumin (BSA).

  • Enzymatic Reaction: Add the enzyme preparation, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and the test compound to the wells. Incubate to allow for chitin synthesis.

  • Detection: Wash the plate to remove unbound reagents. Add a WGA-horseradish peroxidase (HRP) conjugate, which binds to the newly synthesized chitin. Add a colorimetric HRP substrate and measure the absorbance.

  • Data Analysis: The absorbance is proportional to the amount of chitin synthesized. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

TYK2/JAK1 Kinase Inhibition Assay

This assay determines the inhibitory activity of a compound on the purified TYK2 and JAK1 enzymes. [13]

  • Assay Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add a reaction mixture containing the purified recombinant TYK2 or JAK1 enzyme, a specific peptide substrate, and ATP to initiate the phosphorylation reaction. Incubate at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or FRET-based assays that detect the phosphorylated product.

  • Data Analysis: Normalize the data to a vehicle control (100% activity) and a potent inhibitor (0% activity). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

The 1,8-diazaspiro[4.5]decane scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of a variety of biological targets. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substituents on the spirocyclic core can lead to significant changes in biological activity and selectivity. The conformational rigidity and three-dimensional nature of this scaffold provide a powerful tool for medicinal chemists to develop novel therapeutics with improved pharmacological profiles. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the evaluation of such compounds. As our understanding of the SAR of 1,8-diazaspiro[4.5]decane analogs continues to expand, so too will their potential to address unmet medical needs across a spectrum of diseases.

References

  • Ishibuchi, T., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852. [Link]

  • Pitts, W. J., et al. (2004). Discovery of novel 2,8-diazaspiro[4.5]decanes as orally active glycoprotein IIb-IIIa antagonists. Journal of Medicinal Chemistry, 47(8), 1947-1963. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]

  • Lenardon, M. D., et al. (2020). Chitin Biosynthesis in Aspergillus Species. Journal of Fungi, 6(3), 133. [Link]

  • A simplified diagrammatic representation of the JAK-STAT pathway. - ResearchGate. [Link]

  • The chitin biosynthesis pathway in Aspergillus. Glucose-6-phosphate... - ResearchGate. [Link]

  • The JAK-STAT Signaling Pathway - PMC - NIH. [Link]

  • JAK-STAT signaling pathway - Wikipedia. [Link]

  • Bidirectional glycoprotein IIb/IIIa (GPIIb/IIIa) signal transmission.... - ResearchGate. [Link]

  • Canonical signaling of muscarinic receptors. The muscarinic... | Download Scientific Diagram - ResearchGate. [Link]

  • Platelet Glycoprotein IIb/IIIa Inhibitors | Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • Muscarinic receptors signaling pathways, from.[15] - ResearchGate. [Link]

  • Schematic overview of muscarinic acetylcholine receptor signalling pathway. [Link]

  • Model depicting GPIIb/IIIa activation caused by costimulation of the G... - ResearchGate. [Link]

  • Diagram of the JAK-STAT signaling pathway: 1) Signal molecule binding... - ResearchGate. [Link]

  • JAK-STAT Signaling Pathway - Creative Diagnostics. [Link]

  • Flow chart of the synthesis and modification steps involved in some fungi cell wall polysaccharide biosynthesis. Source: Gastebois [16]- ResearchGate. [Link]

  • Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - MDPI. [Link]

  • Chitin and Chitin Biosynthesis in Filamentous Fungi - Encyclopedia.pub. [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. [Link]

  • Rapid and Simple Platelet Function Assay to Assess Glycoprotein IIb/IIIa Receptor Blockade. [Link]

  • Muscarinic acetylcholine receptor - Wikipedia. [Link]

  • A nonradioactive, high throughput assay for chitin synthase activity - PubMed. [Link]

  • Chemi-Verse™ TYK2 Kinase Assay Kit - BPS Bioscience. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • SAR Elucidation - SpiroChem. [Link]

  • Review of the month: spirocyclic scaffolds in drug discovery - GalChimia. [Link]

Sources

Comparative

in vitro and in vivo evaluation of 1,8-Diazaspiro[4.5]decane drug candidates

Comparative Evaluation of 1,8-Diazaspiro[4.5]decane Drug Candidates: In Vitro and In Vivo Methodologies As drug discovery shifts toward molecules with higher three-dimensional (3D) character to improve target specificity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Evaluation of 1,8-Diazaspiro[4.5]decane Drug Candidates: In Vitro and In Vivo Methodologies

As drug discovery shifts toward molecules with higher three-dimensional (3D) character to improve target specificity and clinical success rates, spirocyclic scaffolds have emerged as privileged structures. Specifically, 1,8-diazaspiro[4.5]decane is increasingly utilized as a bioisosteric replacement for traditional, conformationally flexible amines (such as N-methylpiperazine)[1].

This guide objectively compares the performance of 1,8-diazaspiro[4.5]decane-based candidates against their traditional counterparts, detailing the mechanistic rationale and providing field-proven, self-validating protocols for their in vitro and in vivo evaluation.

Mechanistic Rationale: Why 1,8-Diazaspiro[4.5]decane?

From an application scientist’s perspective, the decision to incorporate a 1,8-diazaspiro[4.5]decane moiety is rarely arbitrary; it is driven by specific physicochemical and thermodynamic causality:

  • Conformational Restriction (Thermodynamic Advantage): Flexible amines incur a high entropic penalty upon binding to a target receptor. The rigid spiro-fusion of 1,8-diazaspiro[4.5]decane pre-organizes the molecule into a bioactive conformation, significantly reducing this entropic penalty and driving up binding affinity.

  • ADME Optimization: Traditional flat or highly flexible amines often suffer from high efflux ratio liabilities (e.g., P-glycoprotein recognition) and poor oral bioavailability[2]. The spirocyclic core alters the basicity (pKa) of the nitrogens and introduces steric bulk that shields hydrogen bond donors, frequently resulting in improved membrane permeability and metabolic stability[2][3].

Performance Comparison: Spirocyclic vs. Traditional Scaffolds

To illustrate the objective superiority of this scaffold in specific applications, we examine the development of LH1753 , an orally bioavailable l-cystine crystallization inhibitor for the treatment of cystinuria[1].

In this campaign, researchers replaced the N-methylpiperazine terminal groups of a first-generation candidate (LH708) with 1,8-diazaspiro[4.5]decane to create LH1753[1]. The table below summarizes the comparative quantitative data:

CompoundTerminal Amine ScaffoldIn Vitro Relative Potency (vs. CDME)In Vivo Efficacy (Slc3a1-KO Mouse)Oral Bioavailability
CDME (Control)N/A1x (Baseline)PoorLow
LH708 N-methylpiperazine~60xModerate (Reduces stone size)Moderate
LH1753 1,8-diazaspiro[4.5]decane ~120x High (Prevents stone formation) High

Data Interpretation: The bioisosteric replacement yielded a candidate (LH1753) that is 2x more potent than its predecessor and 120x more potent than the baseline standard, translating to profound in vivo efficacy[1]. Similar performance leaps have been documented when utilizing this scaffold in BRD2/4-selective bivalent BET inhibitors (e.g., GSK785)[3] and SARS-CoV-2 Mac1 inhibitors[2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to prevent false positives or artifacts caused by compound aggregation or assay drift.

Protocol A: In Vitro Crystallization Inhibition Assay (Self-Validating)

This assay determines the EC50 of 1,8-diazaspiro[4.5]decane candidates in preventing target crystallization (e.g., l-cystine).

  • Supersaturation Setup: Prepare a 2.9 mM supersaturated solution of l-cystine in Millipore water[1]. Causality: This specific concentration mimics the pathological supersaturation levels found in the urine of cystinuria patients, ensuring physiological relevance.

  • Compound Titration: Dispense the 1,8-diazaspiro[4.5]decane candidate (e.g., LH1753) across a 10-point concentration gradient (0.1 μM to 100 μM) into 96-well plates.

  • Orthogonal Control Integration (Critical Step): In parallel wells, run l-cystine dimethyl ester (CDME) as a baseline standard[1].

    • Self-Validation Rule: If the calculated EC50 of the CDME control deviates by >15% from historical baselines, the supersaturated stock is deemed thermodynamically unstable, and the plate must be discarded. This prevents false potency readings.

  • Incubation & Measurement: Incubate at room temperature for 72 hours[1]. Measure the normalized step velocity (V/V0) of crystal growth using atomic force microscopy (AFM) or high-throughput optical turbidimetry.

Protocol B: In Vivo Pharmacokinetic & Efficacy Evaluation

Evaluating the translation of the spirocyclic scaffold into a living system using a knockout mouse model (e.g., Slc3a1-KO for cystinuria)[1].

  • Formulation & Dosing: Formulate the 1,8-diazaspiro[4.5]decane candidate in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose). Administer daily to age-matched Slc3a1-KO mice[1].

  • Metabolic Caging: House mice in metabolic cages to collect 24-hour urine samples. Analyze samples via LC-MS/MS to verify the unchanged excretion of the spirocyclic compound, confirming metabolic stability.

  • Volumetric Efficacy Quantification:

    • Self-Validation Rule: Do not rely on subjective visual scoring of tissue sections. Instead, utilize high-resolution micro-CT imaging of the urinary tract pre- and post-treatment. This provides objective, operator-independent volumetric quantification of stone burden reduction.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression and causal relationships in optimizing a flexible amine into a spirocyclic candidate.

G A Traditional Scaffold (e.g., N-methylpiperazine) B Bioisosteric Replacement 1,8-Diazaspiro[4.5]decane A->B Conformational Restriction C In Vitro Screening (Target Binding / EC50) B->C Enhanced Affinity D In Vivo Efficacy (KO Mouse / PK Models) C->D ADME Optimization E Lead Candidate (e.g., LH1753 / GSK785) D->E Clinical Translation

Workflow of bioisosteric replacement using 1,8-diazaspiro[4.5]decane and subsequent evaluation.

References

  • Hu, L., Albanyan, H., Yang, J., et al. "8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria." ACS Medicinal Chemistry Letters, 2024.
  • "Discovery of AVI-6451, a Potent and Selective Inhibitor of the SARS-CoV-2 ADP-Ribosylhydrolase Mac1 with Oral Efficacy in vivo." bioRxiv, 2025.
  • "BET Isoform Selectivity through Diverse Linkers for Bivalent Inhibitors: GSK785, a BRD2/4-Selective Bivalent BET Inhibitor." Journal of Medicinal Chemistry, 2025.

Sources

Validation

cross-reactivity profiling of 1,8-Diazaspiro[4.5]decane-based ligands

[label=" Low Cross-Reacti(Promis- Pharmacological routing and cross-reactivity logic of spirocyclic bioisosteres. Protocol 1: High-Throughput Selectivity Profiling (Self-Validating System) Causality: Biochemical profilin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label=" Low Cross-Reacti(Promis-

Pharmacological routing and cross-reactivity logic of spirocyclic bioisosteres.

Protocol 1: High-Throughput Selectivity Profiling (Self-Validating System)

Causality: Biochemical profiling (e.g., KINOMEscan) measures the thermodynamic competition between the spiro-ligand and an immobilized active-site directed probe. Self-Validation: The assay must include a broad-spectrum positive control (e.g., Staurosporine) to validate probe displacement sensitivity, and a vehicle control (DMSO) to establish the 100% binding baseline.

  • Preparation: Dilute the 1,8-diazaspiro[4.5]decane ligand to a screening concentration of 1 μ M and 10 μ M in 100% DMSO.

  • Incubation: Combine the ligand, DNA-tagged kinase library, and immobilized active-site probes in binding buffer. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound kinases and quantify via qPCR of the attached DNA tags.

  • Data Analysis: Calculate the % Control (amount of kinase bound to the probe in the presence of the ligand vs. DMSO). A highly selective spiro-ligand will show % Control < 10% for the primary target (e.g., CDK8) and > 90% for off-target kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: While biochemical assays prove direct binding, they ignore cellular permeability and intracellular cross-reactivity. CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher. Self-Validation: By running a temperature gradient on both DMSO-treated and ligand-treated intact cells, the system internally controls for basal protein stability. An orthogonal readout (Western blot for the target vs. a suspected off-target) confirms intracellular selectivity.

  • Cell Treatment: Seed target cells (e.g., HCT116 for CDK8 profiling) in a 6-well plate. Treat with 1 μ M of the spiro-ligand or 0.1% DMSO (vehicle control) for 2 hours at 37°C to ensure intracellular equilibration.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes.

  • Temperature Gradient: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by 3 minutes at room temperature. Rationale: This brief shock denatures unbound proteins while ligand-bound proteins remain folded.

  • Lysis and Clearance: Subject the tubes to 3 freeze-thaw cycles (liquid nitrogen to 25°C) to lyse the cells without detergents that might disrupt ligand-protein complexes. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Detection: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western blot. Probe for the primary target (e.g., PARP-1) and a known off-target (e.g., PARP-2).

  • Interpretation: Plot the band intensity against temperature. A selective 1,8-diazaspiro[4.5]decane ligand will induce a significant ΔTm​ (>2°C) for the primary target while the off-target melting curve remains identical to the DMSO control.

Conclusion

The transition from planar piperazines to 1,8-diazaspiro[4.5]decane scaffolds represents a sophisticated strategy in medicinal chemistry to engineer out cross-reactivity. As demonstrated by PARP-1 bioisosteres and CDK8/19 modulators, the strategic incorporation of sp3-rich spirocycles can eliminate adverse phenotypic effects like DNA damage while preserving nanomolar target affinity. However, this geometric shift demands rigorous, self-validating orthogonal profiling—combining biochemical panels with biophysical assays like CETSA—to truly map the altered pharmacological landscape.

References

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1,8-Diazaspiro[4.5]decane

As a foundational structural motif in modern medicinal chemistry, 1,8-Diazaspiro[4.5]decane and its derivatives are integral to the development of novel therapeutics, including compounds like buspirone.[1] However, the s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a foundational structural motif in modern medicinal chemistry, 1,8-Diazaspiro[4.5]decane and its derivatives are integral to the development of novel therapeutics, including compounds like buspirone.[1] However, the same chemical reactivity that makes this scaffold valuable also necessitates a rigorous, scientifically-grounded approach to its handling and disposal. This guide provides a comprehensive, procedural framework for researchers and drug development professionals to manage 1,8-Diazaspiro[4.5]decane waste, ensuring the safety of laboratory personnel and the preservation of environmental integrity. The core principle of this guide is that proper disposal is not an afterthought, but an integral part of the experimental workflow.

The "Why": Hazard Profile and Risk Assessment

A trustworthy disposal protocol begins with a complete understanding of the chemical's hazard profile. While some toxicological and ecological data for 1,8-Diazaspiro[4.5]decane and its analogues are not yet fully investigated, existing Safety Data Sheets (SDS) for closely related compounds provide a clear directive for a conservative and cautious approach. The primary risks are associated with its irritant properties, potential flammability of certain salt forms, and hazardous decomposition byproducts.

Table 1: Hazard Summary for 1,8-Diazaspiro[4.5]decane and Related Compounds

Hazard Category Description Rationale and Key Precautions
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory irritation.[2][3] All handling of solid forms should occur in a certified chemical fume hood or a ventilated enclosure to prevent aerosolization.
Skin & Eye Irritation Direct contact can cause skin irritation and serious eye irritation or damage.[2][3] Impervious gloves (e.g., nitrile), a lab coat, and tightly-sealed safety goggles are mandatory personal protective equipment (PPE).[4]
Ingestion Hazard Some derivatives are classified as harmful if swallowed.[2] Never eat, drink, or smoke in laboratory areas. In case of accidental ingestion, rinse the mouth with water and seek immediate medical attention.[2][4]
Thermal Decomposition Combustion produces hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5] Hydrochloride salts will additionally produce hydrogen chloride gas. This profile makes drain disposal or simple evaporation unacceptable. The only appropriate disposal method is high-temperature incineration by a licensed professional service.

| Environmental Hazard | Ecological data is largely unavailable.[5] | The absence of data mandates a "zero-release" policy. Prevent any amount of the substance from entering drains, soil, or waterways.[2][4][6][7] |

Pre-Disposal Protocol: Waste Segregation and Containment

The foundation of a compliant disposal system is meticulous segregation at the point of generation. Mixing disparate waste streams can create unforeseen chemical hazards and complicates the disposal process.

Step-by-Step Waste Segregation:

  • Identify and Characterize: Clearly identify all waste containing 1,8-Diazaspiro[4.5]decane. This includes:

    • Pure, Unused, or Expired Chemical: The original substance in its container.

    • Grossly Contaminated Labware: Reaction flasks, beakers, and spatulas with visible residue.

    • Trace Contaminated Items: Pipette tips, weighing papers, and disposable plastics.

    • Contaminated PPE: Gloves, bench coats, or sleeves that have come into contact with the chemical.

    • Solutions: Aqueous or organic solvent mixtures from reactions or cleaning procedures.

  • Select Appropriate Waste Containers:

    • Solids: Use a clearly labeled, sealable, and chemically-resistant container (e.g., a wide-mouth HDPE jar) designated for "1,8-Diazaspiro[4.5]decane Solid Waste."

    • Liquids/Solutions: Use a separate, clearly labeled, and sealable container designated for "Halogenated" or "Non-Halogenated" organic waste, as appropriate, containing 1,8-Diazaspiro[4.5]decane. Never mix incompatible waste streams.

  • Labeling and Storage:

    • Every waste container must be labeled with "Hazardous Waste," the full chemical name "1,8-Diazaspiro[4.5]decane," and any other components in the mixture.

    • Store sealed waste containers in a designated satellite accumulation area with secondary containment, away from heat, sparks, or open flames.[5][6][8]

The Disposal Workflow: A Step-by-Step Guide

Disposal of 1,8-Diazaspiro[4.5]decane is not a task for laboratory personnel beyond collection and segregation. The chemical properties mandate professional handling.

Protocol for Final Disposition:

  • Consult Institutional Policy: The first and most critical step is to consult your organization's Environmental Health & Safety (EHS) department. They will provide specific instructions and materials for waste pickup that are compliant with local and national regulations.[5][7]

  • Engage a Licensed Disposal Service: All waste containing 1,8-Diazaspiro[4.5]decane must be offered to a licensed professional waste disposal company.[2][7] This is a non-negotiable step.

  • Specify Incineration: The recommended and most common method of destruction is high-temperature chemical incineration. This process must utilize an afterburner and a scrubber system.

    • Causality: The high temperature ensures the complete breakdown of the spirocyclic structure, while the afterburner and scrubber are essential for neutralizing the hazardous NOx and potential hydrogen chloride gas byproducts that form during combustion.

  • Dispose of Contaminated Packaging: The original product container, even if "empty," must be treated as hazardous waste. It should be sealed and disposed of in the same manner as the unused product.[2]

Emergency Procedures: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Laboratory-Scale Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or generates significant dust, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operational.[2][4]

  • Don PPE: Before approaching the spill, don appropriate PPE, including a lab coat, double gloves, and safety goggles. For significant dusts, a P95-rated respirator or higher is required.[2]

  • Contain and Absorb:

    • For solid spills, avoid creating dust.[2] Gently cover the material with an inert absorbent like sand, vermiculite, or diatomaceous earth.[6][7]

    • For liquid spills, use a non-combustible absorbent material to contain the spill.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4] Use non-sparking tools if the compound is in a flammable solvent.[4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.

  • Dispose: Label the spill cleanup waste container and manage it for professional disposal as described in Section 3.

Visualization of the Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper management and disposal of 1,8-Diazaspiro[4.5]decane waste in a research environment.

G cluster_assessment Initial Assessment cluster_routine Routine Waste Handling cluster_spill Emergency Spill Protocol cluster_disposal Final Disposition start Waste Generation (1,8-Diazaspiro[4.5]decane) is_spill Is this an accidental spill? start->is_spill waste_type Determine Waste Type is_spill->waste_type No spill_protocol Follow Emergency Spill Protocol (Evacuate, Ventilate, PPE) is_spill->spill_protocol Yes solid_waste Solid Waste (Pure chemical, contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solutions) waste_type->liquid_waste Liquid segregate Segregate into Labeled, Sealed Containers solid_waste->segregate liquid_waste->segregate store Store in Secondary Containment in Satellite Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs absorb Absorb with Inert Material (e.g., Vermiculite) spill_protocol->absorb collect_spill Collect and Seal in Spill Debris Container absorb->collect_spill collect_spill->contact_ehs licensed_disposal Transfer to Licensed Professional Disposal Service contact_ehs->licensed_disposal incineration Final Disposal via High-Temperature Incineration with Scrubber licensed_disposal->incineration

Caption: Disposal Decision Workflow for 1,8-Diazaspiro[4.5]decane.

References

  • MSDS of 1,8-diazaspiro[4.5]decan-2-one;hydrochloride. Source: Santa Cruz Biotechnology.
  • 8-Boc-1,8-diazaspiro[4.
  • Safety Data Sheet - tert-Butyl 1,8-diazaspiro[4.
  • 1,8-DIAZASPIRO[4.
  • Safety Data Sheet - 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. Source: KISHIDA CHEMICAL CO., LTD.
  • Spiro[4.
  • SAFETY DATA SHEET - General Spill Management.
  • 1-Azaspiro[4.
  • Safety Data Sheet - 1,4-dioxaspiro[4.5]decan-8-one. Source: Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals.
  • 1,4-Dioxa-8-azaspiro(4.5)decane - Exposure Predictions. Source: U.S. Environmental Protection Agency (EPA).
  • Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. Source: U.S.
  • Safety Data Sheet: Decane. Source: Chemos GmbH&Co.KG.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: MDPI.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.